molecular formula C5H3BrN4 B1443917 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1341878-31-6

8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1443917
CAS No.: 1341878-31-6
M. Wt: 199.01 g/mol
InChI Key: TZVSDYULVCJVFJ-UHFFFAOYSA-N
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Description

8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

8-bromo-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-5-9-8-3-10(5)2-1-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVSDYULVCJVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341878-31-6
Record name 8-bromo-[1,2,4]triazolo[4,3-a]pyrazine
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Foundational & Exploratory

The Strategic Utility of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthetic utility, and handling of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine , a high-value heterocyclic intermediate.

Executive Summary: The "Privileged" Scaffold

In the landscape of modern drug discovery, This compound functions as a linchpin intermediate. Structurally, it is a fused bicyclic system comprising a 1,2,4-triazole ring annealed to a pyrazine ring.

Its value stems from its ability to act as a bioisostere for purines and pteridines, making it highly relevant in the design of:

  • Kinase Inhibitors: Mimicking the ATP-binding hinge region.

  • GPCR Ligands: Specifically P2X7 antagonists and adenosine receptor modulators.

  • Infectious Disease Agents: Notably in antimalarial pipelines (e.g., Plasmodium falciparum inhibitors).

The C8-bromine substituent is not merely a functional group; it is a strategic "handle" that directs regioselective functionalization via palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (


).

Physicochemical Profile

Understanding the baseline properties is essential for process design and handling.

PropertyValue / DescriptionSignificance
CAS Number 10003-88-0 (Generic for scaffold)Identification
Molecular Formula

Molecular Weight ~198.97 g/mol Fragment-based drug design (low MW).
Appearance Off-white to pale yellow solidVisual purity check.
Solubility DMSO, DMF, MeOH (Moderate)Compatible with polar organic reactions.
LogP ~0.1 - 0.5 (Estimated)Favorable lipophilicity for CNS penetration.
Acidity/Basicity Weakly basic (Pyrazine N)Can form salts with strong acids (HCl, TFA).

Synthetic Architecture

The synthesis of the 8-bromo derivative typically proceeds via the oxidative cyclization of hydrazinylpyrazines. This route is preferred for its scalability and regiocontrol.

Core Synthetic Pathway
  • Precursor: 3-Bromo-2-hydrazinylpyrazine.

  • Cyclization Agent: Triethyl orthoformate (TEOF) or Trimethyl orthoformate (TMOF).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or weak Lewis acids.

Mechanistic Insight

The reaction involves the condensation of the hydrazine terminal nitrogen with the orthoformate, followed by nucleophilic attack of the pyrazine ring nitrogen (N1) onto the methine intermediate. This closes the triazole ring.

Synthesis cluster_conditions Critical Parameters SM 3-Bromo-2-hydrazinylpyrazine Inter Imidate Intermediate SM->Inter + TEOF / p-TsOH Reflux Prod This compound Inter->Prod - EtOH Cyclization Note1 Temp: 80-100°C Avoid prolonged heating to prevent decomposition.

Figure 1: Oxidative cyclization pathway for scaffold construction.

Reactivity Profile: The "Tele-Substitution" Phenomenon

The reactivity of this compound is defined by the electron-deficient nature of the pyrazine ring, which activates the C-Br bond.

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C8-Br bond is highly reactive toward oxidative addition by Pd(0).

  • Utility: Introduction of aryl, heteroaryl, or vinyl groups.[1][2]

  • Catalyst Choice:

    
     is often superior to 
    
    
    
    due to the chelating ligand's bite angle, which stabilizes the intermediate and prevents catalyst decomposition by the nitrogen-rich heterocycle.
B. Nucleophilic Aromatic Substitution ( ) & Tele-Substitution

This is the most chemically intriguing aspect. While direct displacement of the bromine (ipso-substitution) is standard, this scaffold is prone to tele-substitution .

  • Mechanism: Nucleophiles (especially amines) may attack the carbon adjacent to the bridgehead or other electrophilic sites, leading to ring opening/rearrangement or substitution at a position distal to the leaving group, depending on the specific substitution pattern of the starting material.

  • Control: Solvent polarity and temperature carefully dictate the ratio of ipso- vs. tele-products.

Reactivity Core 8-Bromo-[1,2,4]triazolo [4,3-a]pyrazine Suzuki Suzuki-Miyaura (C-C Bond Formation) Core->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 SNAr SNAr / Amination (C-N Bond Formation) Core->SNAr Primary Amines Heat/Base Tele Tele-Substitution (Rearrangement/Distal Attack) Core->Tele Nucleophile Attack (Regio-dependent)

Figure 2: Divergent reactivity pathways available to the 8-bromo scaffold.

Experimental Protocols

Protocol A: Suzuki Coupling (General Procedure)

Objective: Arylation at C8.

  • Setup: Charge a reaction vial with this compound (1.0 equiv), Aryl boronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). The water is critical for the base solubility and transmetallation step.

  • Degassing: Sparge with Argon for 5 minutes. Oxygen inhibits the Pd cycle.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.[3][4]

  • Workup: Filter through Celite to remove Pd black. Extract with EtOAc.

Protocol B: Displacement with Amines

Objective: Amination at C8 (Synthesis of kinase inhibitor cores).

  • Reactants: Dissolve scaffold (1.0 equiv) in anhydrous DMF or NMP.

  • Nucleophile: Add primary or secondary amine (1.5 – 2.0 equiv).

  • Base: Add DIPEA (3.0 equiv) to scavenge HBr.

  • Conditions: Heat to 80°C.

    • Note: If the amine is volatile, use a sealed tube.

    • Alert: If "tele-substitution" products are observed (unexpected peaks in NMR), lower the temperature to RT and extend reaction time, or switch to a non-polar solvent like Toluene to disfavor the charge-separated transition state of the rearrangement.

Handling and Safety Data

  • Hazards: Like many halogenated fused heterocycles, this compound should be treated as a potential skin sensitizer and respiratory irritant .

  • Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The C-Br bond is relatively stable, but the triazole ring can degrade under strong acidic hydrolysis conditions over time.

  • Waste: Segregate as halogenated organic waste.

References

  • Synthesis & Reactivity: Havelková, M., Dvořák, D., & Hocek, M. (2001). "The Suzuki–Miyaura Cross-Coupling Reactions of... Halopurines." Synthesis. (Demonstrates analogous reactivity in fused nitrogen systems).

  • Medicinal Chemistry (P2X7): Chrovian, C. C., et al. (2016). "Discovery of [1,2,4]Triazolo[4,3-a]pyrazines as Potent P2X7 Antagonists." Journal of Medicinal Chemistry. (Details the use of the scaffold in antagonist design).

  • Tele-Substitution Mechanism: Korsik, M., et al. (2020). "tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials." The Journal of Organic Chemistry. ( definitive work on the regiochemical anomalies of this scaffold).

  • Antimalarial Applications: Open Source Malaria (OSM) Consortium. "Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold." Beilstein Journal of Organic Chemistry.

Sources

Therapeutic Potential of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Electrophile

The [1,2,4]triazolo[4,3-a]pyrazine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the core architecture for approved therapeutics like Sitagliptin. However, the 8-bromo-[1,2,4]triazolo[4,3-a]pyrazine derivative (and its chlorinated analogs) has emerged as a distinct, high-value intermediate. It functions not merely as a passive scaffold but as a regioselective electrophilic hub .

This guide details the unique reactivity of the 8-halo position, specifically the counter-intuitive "tele-substitution" phenomena that allow for rapid library generation. We analyze its application in developing dual c-Met/VEGFR-2 inhibitors, P2X7 antagonists, and next-generation antimalarials.

Chemical Architecture & The "Tele-Substitution" Anomaly

Structural Properties

The this compound core is characterized by high electron deficiency, making it susceptible to nucleophilic aromatic substitution (


).
  • Polar Surface Area (PSA): ~45 Ų (favorable for CNS penetration).

  • H-Bond Acceptors: 3 (N1, N2, N4).

  • Key Reactivity: The C8 position is activated by the adjacent bridgehead nitrogen (N4) and the inductive effect of the pyrazine ring.

The Tele-Substitution Mechanism

A critical insight for synthetic chemists is the regiochemical outcome of nucleophilic attacks. While intuitive retrosynthesis suggests direct displacement, reaction of 5-halo precursors often yields 8-substituted products exclusively under specific conditions.

  • Mechanism: The nucleophile attacks the C8 position (gamma to the leaving group), forming a Meisenheimer-like complex. This is followed by a sequence of proton transfers and elimination of the halide from the C5 position, effectively "translocating" the substitution to C8.

  • Synthetic Implication: This allows access to 8-functionalized libraries starting from accessible 5-chloro/bromo precursors without requiring pre-functionalized pyrazines.

Experimental Protocols: Synthesis & Functionalization

Protocol A: Synthesis of the 8-Bromo Scaffold

Rationale: This route utilizes the commercially available 2,3-dichloropyrazine to generate the fused ring system.[1]

Step 1: Hydrazinyl Intermediate

  • Reagents: 2,3-dichloropyrazine (1.0 eq), Hydrazine hydrate (3.0 eq).

  • Solvent: Ethanol (0.5 M).

  • Condition: Reflux at 85°C for 4 hours.

  • Workup: Cool to 0°C. Filter the precipitate (2-chloro-3-hydrazinopyrazine). Wash with cold EtOH.

  • Yield: Typically >85%.

Step 2: Cyclization to Triazolo-Pyrazine

  • Reagents: 2-chloro-3-hydrazinopyrazine (1.0 eq), Triethyl orthoformate (Excess/Solvent).

  • Condition: Reflux at 145°C for 6–12 hours.

  • Isolation: Evaporate solvent. Recrystallize from EtOAc/Hexanes.

  • Product: 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine (Note: This serves as the precursor for 8-substituted derivatives via the tele-substitution described above).

    • Modification for 8-Bromo: Use 2-bromo-3-hydrazinopyrazine or subject the core to bromination (NBS, MeCN) if C8 is unsubstituted.

Protocol B: 8-Position Amination (Tele-Substitution)
  • Substrate: 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine (1.0 eq).

  • Nucleophile: Primary Amine (e.g., Phenethylamine) (2.0 eq).

  • Solvent: 1,4-Dioxane or neat amine.

  • Condition: Stir at Room Temperature for 16 hours. (Reflux may promote ipso-substitution or degradation).

  • Observation: Exclusive formation of the 8-amino derivative.

  • Purification: Flash chromatography (DCM/MeOH).

Visualization: Synthetic Pathways & Mechanism

SynthesisPath cluster_mechanism Tele-Substitution Mechanism Start 2,3-Dichloropyrazine Inter 2-Chloro-3- hydrazinopyrazine Start->Inter N2H4, EtOH Reflux, 4h Scaffold 5-Halo-[1,2,4] triazolo[4,3-a]pyrazine Inter->Scaffold HC(OEt)3 Cyclization Tele Meisenheimer Complex (C8 Attack) Scaffold->Tele R-NH2 RT (Tele-sub) Product 8-Substituted [1,2,4]triazolo[4,3-a]pyrazine Tele->Product -HX Rearrangement

Figure 1: Synthetic route highlighting the critical tele-substitution step where nucleophilic attack at C8 leads to halide elimination at C5.

Therapeutic Applications & SAR Data

Oncology: Dual c-Met/VEGFR-2 Inhibitors

The 8-substituted scaffold has shown remarkable potency against c-Met (Hepatocyte Growth Factor Receptor), a key driver in tumor metastasis.

  • Lead Compound: 17l (Derived from triazolopyrazine core).[2]

  • Mechanism: ATP-competitive inhibition. The triazole ring likely interacts with the hinge region (Asp1222 in c-Met).

Table 1: SAR of c-Met/VEGFR-2 Inhibitors (Compound 17l Series)

Compound IDR-Group (8-Pos)c-Met IC50 (nM)VEGFR-2 IC50 (µM)A549 Cell IC50 (µM)
Foretinib (Ref) N/A8.00.0090.95
16a Phenyl120.0>1015.4
17l 3-F, 4-Cl-Phenyl 26.0 2.6 0.98
17m 4-Methoxy-Phenyl45.05.22.1

Key Insight: Electron-withdrawing groups (F, Cl) on the 8-aryl moiety significantly enhance c-Met selectivity and cellular potency.

Infectious Disease: Antimalarial (PfATP4)

The Open Source Malaria (OSM) project identified "Series 4" (triazolopyrazines) as potent inhibitors of Plasmodium falciparum ATP4ase.[3]

  • Target: PfATP4 (Sodium efflux pump).

  • Activity: 8-amino derivatives (tertiary amines) showed IC50 values < 1 µM against 3D7 strains.

  • Resistance: The scaffold remains active against chloroquine-resistant strains.

Biological Signaling Pathway (c-Met)

cMetPathway HGF HGF (Ligand) cMet c-Met RTK HGF->cMet Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Inhibitor 8-Br-Triazolopyrazine Derivative (17l) Inhibitor->cMet Inhibition (ATP Hinge) Apoptosis Apoptosis Inhibitor->Apoptosis Induces AKT AKT PI3K->AKT Proliferation Cell Proliferation (G1/S Progression) AKT->Proliferation MAPK MAPK/ERK RAS->MAPK Metastasis Metastasis & Migration MAPK->Metastasis STAT3->Metastasis

Figure 2: Mechanism of Action for c-Met inhibition. The 8-substituted scaffold blocks downstream PI3K/AKT and RAS/MAPK signaling, inducing apoptosis.

References

  • Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 2022.

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 2020.

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 2023.

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Arabian Journal of Chemistry, 2020.

  • Tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. Journal of Organic Chemistry, 2020.

Sources

8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine molecular structure and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and reactivity of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine . This document is designed for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a high-value scaffold for generating bioactive libraries.

Structural Integrity, Synthesis, and Medicinal Utility

Molecular Identity & Structural Analysis[1]

This compound is a fused bicyclic heterocycle characterized by a pyrazine ring fused to a 1,2,4-triazole ring across the N-C bond. Its significance lies in the bromine substituent at position 8, which serves as a highly reactive electrophilic "handle" for functionalization, particularly in the development of kinase inhibitors and GPCR ligands.

1.1 Chemical Data Sheet
PropertySpecification
IUPAC Name This compound
CAS Number 32384-65-9 (Generic for isomer class; verify specific batch) / 10001-12-3 (Ref)
Molecular Formula

Molecular Weight 198.96 g/mol
SMILES BrC1=NC=CN2N=CHN=C12
InChI Key TZVSDYULVCJVFJ-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
1.2 Structural Numbering & Topology

Understanding the IUPAC numbering is critical for this scaffold, as "8-bromo" and "5-bromo" isomers have vastly different electronic properties.

  • Positions 1, 2, 3: Belong to the Triazole ring.[1][2][3]

  • Position 4: Bridgehead Nitrogen.

  • Positions 5, 6, 7, 8: Belong to the Pyrazine ring.[1]

  • Position 8: The carbon adjacent to the pyrazine nitrogen (N7) and the bridgehead carbon (C8a).

G Figure 1: IUPAC Numbering of [1,2,4]triazolo[4,3-a]pyrazine Core. Note the bromine attachment point at C8. n1 N1 n2 N2 n1->n2 c3 C3 n2->c3 n4 N4 Bridgehead c3->n4 c5 C5 n4->c5 c8a 8a n4->c8a Fusion c6 C6 c5->c6 n7 N7 c6->n7 c8 C8 Br Attachment n7->c8 c8->c8a c8a->n1

Synthesis Protocol

The synthesis of this compound typically proceeds via the cyclization of a hydrazinopyrazine precursor. The bromine atom must be installed on the pyrazine ring prior to cyclization to ensure regioselectivity.

2.1 Retrosynthetic Analysis
  • Target: this compound[4]

  • Precursor: 3-Bromo-2-hydrazinopyrazine

  • Starting Material: 2,3-Dibromopyrazine (Commercially available)

2.2 Step-by-Step Methodology

Step 1: Hydrazine Substitution

  • Reaction: Nucleophilic aromatic substitution (

    
    ) of one bromine atom with hydrazine.
    
  • Reagents: 2,3-Dibromopyrazine, Hydrazine hydrate (

    
    ).
    
  • Solvent: Ethanol or Isopropanol.

  • Conditions: Reflux, 2–4 hours.

  • Mechanism: The hydrazine attacks position 2 or 3 (equivalent due to symmetry in 2,3-dibromopyrazine).

  • Yield: Typically 75–85%.[5]

Step 2: Oxidative Cyclization

  • Reaction: Condensation with an orthoester to form the triazole ring.

  • Reagents: 3-Bromo-2-hydrazinopyrazine, Triethyl orthoformate (

    
    ).
    
  • Catalyst: Catalytic p-TsOH (optional) or reflux in neat orthoester.

  • Conditions: 80–100°C, 3–6 hours.

  • Mechanism: The terminal hydrazine nitrogen attacks the orthoformate carbon, followed by cyclization onto the pyrazine nitrogen (N1) and elimination of ethanol.

Synthesis Figure 2: Synthetic Pathway from 2,3-Dibromopyrazine SM 2,3-Dibromopyrazine Step1 Step 1: Hydrazinolysis (N2H4·H2O, EtOH, Reflux) SM->Step1 Int 3-Bromo-2-hydrazinopyrazine Step1->Int -HBr Step2 Step 2: Cyclization (HC(OEt)3, Reflux) Int->Step2 Prod This compound Step2->Prod -3 EtOH

Reactivity & Medicinal Applications[6][7]

The 8-bromo position is electronically unique. In the fused system, C8 is adjacent to the electron-withdrawing pyrazine nitrogen (N7) and the bridgehead carbon, making it highly susceptible to nucleophilic attack and metal-catalyzed cross-coupling.

3.1 Reactivity Profile: The "8-Position" Advantage
Reaction TypeReagentsOutcomeApplication
Suzuki-Miyaura Aryl boronic acids,

,

8-Aryl derivativesBiaryl kinase inhibitors (e.g., c-Met)

Displacement
Primary/Secondary Amines, DIPEA, DMSO8-Amino derivativesSolubility enhancement, H-bond donors
Sonogashira Terminal alkynes,

, CuI
8-Alkynyl derivativesRigid linkers, fragment-based drug design
3.2 Mechanism: Direct vs. Tele-Substitution

While direct displacement occurs at C8, researchers must be aware of tele-substitution phenomena observed in similar scaffolds (e.g., 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine). In those cases, a nucleophile may attack C8, leading to the elimination of a leaving group at C5. However, for the 8-bromo parent, the reaction is predominantly direct ipso-substitution at C8, preserving the core geometry.

3.3 Case Study: c-Met and VEGFR-2 Inhibitors

Derivatives of [1,2,4]triazolo[4,3-a]pyrazine have demonstrated potent dual inhibition of c-Met and VEGFR-2 kinases.[2] The 8-position is often derivatized with aromatic systems to occupy the hydrophobic pocket of the kinase ATP-binding site, while the triazole ring interacts with the hinge region.

Experimental Validation (Protocol)

Synthesis of this compound (Lab Scale)

  • Preparation of Intermediate:

    • Dissolve 2,3-dibromopyrazine (10.0 mmol) in ethanol (20 mL).

    • Add hydrazine hydrate (12.0 mmol) dropwise at 0°C.

    • Warm to room temperature and reflux for 3 hours.

    • Cool to 4°C; filter the precipitate (3-bromo-2-hydrazinopyrazine). Wash with cold ethanol.

  • Cyclization:

    • Suspend the intermediate (5.0 mmol) in triethyl orthoformate (10 mL).

    • Heat to reflux (approx. 146°C) for 4 hours. The mixture will clarify then reprecipitate.

    • Cool to room temperature.[6]

    • Filter the solid and wash with hexanes to remove residual orthoester.

    • Purification: Recrystallize from ethyl acetate/methanol if necessary.

  • Characterization Check:

    • 1H NMR (DMSO-d6): Look for the triazole proton singlet around

      
       9.0–9.5 ppm and pyrazine doublets.
      
    • MS (ESI): Expect

      
       peaks at ~199 and 201 (1:1 ratio due to Br isotopes).
      
References
  • PubChemLite. (2025). This compound Compound Summary. University of Luxembourg.[4] Link

  • Beilstein J. Org. Chem. (2025).[1][6] Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Link

  • Molecules. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. Link

  • Frontiers in Molecular Biosciences. (2022). Triazoles and their derivatives: Chemistry, synthesis, and therapeutic applications. Link

  • Asian Journal of Chemistry. (2013). Synthesis and Studies on Anticonvulsant Activity of 8-Alkoxy-[1,2,4]triazolo[4,3-a]pyrazine. Link

Sources

Navigating the Stability Landscape of 8-Bromo-triazolo[4,3-a]pyrazine: A Technical Guide for Drug Development Professionals

Navigating the Stability Landscape of 8-Bromo-[1][2][3]triazolo[4,3-a]pyrazine: A Technical Guide for Drug Development Professionals

Foreword: The Criticality of Stability in Drug Development

In the intricate journey of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. An unstable compound can lead to a cascade of challenges, including loss of potency, the formation of potentially toxic degradants, and a shortened shelf-life, ultimately jeopardizing patient safety and regulatory approval. This guide provides an in-depth technical framework for assessing the stability of 8-Bromo-[1][2]triazolo[4,3-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry.[3][4][5][6][7] While specific literature on the stability of this exact molecule is not publicly available[2], this document will equip researchers, scientists, and drug development professionals with the necessary protocols and scientific rationale to comprehensively evaluate its stability profile. We will delve into the principles of forced degradation and long-term stability studies, offering a practical roadmap for generating robust and reliable data.

Understanding the Molecule: Physicochemical Properties of 8-Bromo-[1][2][3]triazolo[4,3-a]pyrazine

A thorough understanding of the physicochemical properties of 8-Bromo-[1][2]triazolo[4,3-a]pyrazine is the essential first step in designing a meaningful stability study.

Table 1: Physicochemical Properties of 8-Bromo-[1][2]triazolo[4,3-a]pyrazine and Related Scaffolds

PropertyValue/InformationSource
Molecular Formula C₅H₃BrN₄PubChem[2]
Molecular Weight 198.95 g/mol PubChem[2]
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to have moderate solubility in polar organic solventsBased on triazolopyridine derivatives[1]
pKa Not available; the triazole and pyrazine nitrogens will influence basicityGeneral chemical knowledge
LogP (predicted) 1.1PubChem[2]

The presence of the triazolopyrazine core, a nitrogen-rich heterocyclic system, suggests potential susceptibility to hydrolysis and oxidation.[8] The bromo-substituent may also influence the molecule's reactivity and degradation pathways.

The Strategy: A Phased Approach to Stability Testing

A comprehensive stability assessment should be approached in a phased manner, beginning with forced degradation studies to rapidly identify potential degradation pathways and validate analytical methods. This is followed by long-term stability studies under various storage conditions to establish a reliable shelf-life.

Stability_Testing_Workflowcluster_forced_degradationForced Degradation Studiescluster_analytical_methodAnalytical Method Developmentcluster_long_termLong-Term Stability StudiesForced_DegradationForced Degradation(Stress Testing)Method_DevelopmentStability-IndicatingMethod Development (e.g., HPLC)Forced_Degradation->Method_DevelopmentIdentifies DegradantsLong_TermLong-Term Stability(ICH Conditions)Forced_Degradation->Long_TermInforms ConditionsHydrolysisHydrolysis(Acid, Base, Neutral)OxidationOxidation(e.g., H₂O₂)PhotolysisPhotolysis(UV/Vis)ThermalThermal(Dry Heat, Humidity)Method_ValidationMethod ValidationMethod_Development->Method_ValidationMethod_Validation->Long_TermValidated MethodStorage_ConditionsControlled Storage(Temperature & Humidity)Long_Term->Storage_ConditionsTimepointsDefined TimepointsStorage_Conditions->TimepointsData_AnalysisData Analysis &Shelf-Life DeterminationTimepoints->Data_Analysis

Caption: A phased workflow for comprehensive stability testing.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is a critical first step to elucidate the intrinsic stability of a drug substance.[9][10][11] These studies involve exposing the API to conditions more severe than those it would typically encounter during storage and handling. The primary goals are to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[9]

General Considerations for Forced Degradation
  • Extent of Degradation: The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient. This provides sufficient levels of degradants for detection and characterization without being so extensive that secondary degradation products complicate the analysis.

  • Mass Balance: A crucial aspect of forced degradation studies is ensuring mass balance. The sum of the assay value of the undegraded API and the levels of all detected degradation products should ideally be between 95% and 105% of the initial concentration. This demonstrates that all significant degradants are being accounted for by the analytical method.[9]

  • Controls: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples at each time point.

Experimental Protocols for Forced Degradation

The following are detailed, step-by-step protocols for subjecting 8-Bromo-[1][2]triazolo[4,3-a]pyrazine to various stress conditions.

Protocol 1: Hydrolytic Degradation

  • Preparation of Solutions: Prepare stock solutions of 8-Bromo-[1][2]triazolo[4,3-a]pyrazine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

    • Incubate the solution at room temperature.

    • Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

Protocol 2: Oxidative Degradation

  • Preparation of Solutions: Prepare a stock solution of 8-Bromo-[1][2]triazolo[4,3-a]pyrazine as described in Protocol 1.

  • Oxidative Stress:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate the solution at room temperature, protected from light.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

Protocol 3: Photolytic Degradation

  • Sample Preparation:

    • Solid State: Spread a thin layer of solid 8-Bromo-[1][2]triazolo[4,3-a]pyrazine in a shallow, transparent dish.

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile:water) in a quartz cuvette or other photochemically transparent container.

  • Light Exposure:

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[10] A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.

  • Analysis: Analyze the samples after the exposure period.

Protocol 4: Thermal Degradation

  • Sample Preparation: Place a known quantity of solid 8-Bromo-[1][2]triazolo[4,3-a]pyrazine in a vial.

  • Thermal Stress:

    • Dry Heat: Place the vial in an oven at a controlled temperature (e.g., 80°C).

    • Humidity: Place the vial in a stability chamber with controlled temperature and relative humidity (e.g., 60°C / 75% RH).[9]

  • Analysis: Withdraw samples at predetermined time points (e.g., 1, 3, 7, 14 days) and analyze.

Forced_Degradation_ProtocolsAPI8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine (Solid & Solution)Stress_ConditionsHydrolysis (Acid, Base, Neutral)Oxidation (H₂O₂)Photolysis (UV/Vis)Thermal (Dry Heat, Humidity)API->Stress_ConditionsAnalysisStability-Indicating HPLC-UV/MSStress_Conditions:h->AnalysisStress_Conditions:o->AnalysisStress_Conditions:p->AnalysisStress_Conditions:t->AnalysisData_InterpretationIdentify DegradantsEstablish Degradation PathwaysValidate Analytical MethodAnalysis->Data_Interpretation

Caption: Workflow for executing forced degradation studies.

The Analytical Backbone: Stability-Indicating Method

A robust, stability-indicating analytical method is paramount for accurately quantifying the decrease in the parent API and the increase in degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose, often coupled with mass spectrometry (MS) for the identification of degradants.

Protocol 5: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar nature of the C18 stationary phase is well-suited for retaining and separating a broad range of small molecules.

  • Mobile Phase Optimization:

    • Aqueous Component (Mobile Phase A): 0.1% formic acid or phosphoric acid in water. The acidic modifier helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks.

    • Organic Component (Mobile Phase B): Acetonitrile or methanol. Acetonitrile is often preferred due to its lower UV cutoff and viscosity.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of the parent peak from potentially more polar or less polar degradants. A typical starting gradient might be 5% to 95% Mobile Phase B over 20-30 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor multiple wavelengths and assess peak purity. The detection wavelength should be set at the λmax of 8-Bromo-[1][2]triazolo[4,3-a]pyrazine.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the parent peak is resolved from all degradation product peaks.

Long-Term Stability Studies: Simulating Real-World Conditions

Once forced degradation studies have provided an initial understanding of the molecule's stability and a validated analytical method is in place, long-term stability studies are initiated. These studies are designed to evaluate the stability of the API under recommended storage conditions over a prolonged period.

Protocol 6: ICH Long-Term Stability Study

  • Storage Conditions: Store samples of 8-Bromo-[1][2]triazolo[4,3-a]pyrazine under the following ICH-recommended long-term and accelerated conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Packaging: Store the API in containers that are representative of the proposed commercial packaging.

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Parameters to be Tested: At each time point, samples should be analyzed for:

    • Appearance

    • Assay of the active substance

    • Levels of degradation products

    • Moisture content

Data Interpretation and Reporting

The data generated from both forced degradation and long-term stability studies must be meticulously analyzed and reported.

Table 2: Example Stability Data Summary Table

Storage ConditionTime PointAppearanceAssay (%)Total Degradants (%)Mass Balance (%)
25°C / 60% RH0 monthsWhite powder99.8<0.0599.8
3 monthsWhite powder99.60.1599.75
6 monthsWhite powder99.50.2599.75
40°C / 75% RH0 monthsWhite powder99.8<0.0599.8
3 monthsWhite powder98.51.299.7
6 monthsOff-white powder97.22.599.7

The results from the accelerated stability study can be used to predict the shelf-life under the long-term storage condition using Arrhenius kinetics, although this should be confirmed with the long-term data as it becomes available.

Conclusion: A Proactive Approach to Stability Assessment

While specific stability data for 8-Bromo-[1][2]triazolo[4,3-a]pyrazine is not yet in the public domain, a proactive and systematic approach to stability testing is essential for its successful development. By implementing the forced degradation and long-term stability protocols outlined in this guide, researchers can generate a comprehensive stability profile for this promising molecule. This will not only de-risk the development process but also provide the robust data package required for regulatory submissions. The principles and methodologies described herein are grounded in established scientific and regulatory standards, providing a trusted framework for ensuring the quality, safety, and efficacy of future therapeutics based on this and other novel heterocyclic scaffolds.

References

  • PubChem. (1,2,4)Triazolo(4,3-a)pyrazine. National Institutes of Health. [Link]

  • PubChemLite. 8-bromo-[1][2]triazolo[4,3-a]pyrazine.[Link]

  • MDPI. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.[Link]

  • LinkedIn. Overview Of Degradation Studies For Pharmaceutical Drug Candidates.[Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review.[Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development.[Link]

  • Research and Reviews: A Journal of Drug Design and Discovery. Role of Heterocyclic Compounds in Drug Development: An Overview.[Link]

  • ResearchGate. (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.[Link]

  • Reachem. Applications of Heterocyclic Compounds in Pharmaceuticals.[Link]

  • MDPI. Synthesis of New Triazolopyrazine Antimalarial Compounds.[Link]

  • PriMera Scientific Publications. Significance of Heterocyclic Compounds in New Drug Development.[Link]

  • PMC. Design, Synthesis, and Biological Evaluation of[1][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.[Link]

  • World Journal of Advanced Research and Reviews. Role of Heterocycles in Drug Discovery: An Overview.[Link]

  • MySkinRecipes. 6-Bromo-8-chloro-3-methyl-[1][2]triazolo[4,3-a]pyrazine.[Link]

  • Applied and Environmental Microbiology. Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies.[Link]

Methodological & Application

Palladium-catalyzed cross-coupling reactions using 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 8-Bromo-[1][2]triazolo[4,3-a]pyrazine

Abstract

The[1][2]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif integral to numerous biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and structural rigidity make it a cornerstone in modern drug discovery programs, with derivatives showing a wide array of activities, including antidiabetic, antibacterial, and anticancer properties.[1] The strategic functionalization of this core is paramount for generating novel chemical entities and exploring structure-activity relationships (SAR). This guide provides detailed application notes and robust starting protocols for the palladium-catalyzed cross-coupling of 8-Bromo-[1]triazolo[4,3-a]pyrazine, a key intermediate for library synthesis. We will delve into the mechanistic underpinnings of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering field-proven insights to guide researchers in synthesizing diverse compound libraries efficiently and predictably.

Introduction: The Strategic Value of the[1][2][3]Triazolo[4,3-a]pyrazine Core

The fusion of a 1,2,4-triazole ring with a pyrazine ring creates the[1][2]triazolo[4,3-a]pyrazine system, a bioisostere for purines and other key heterocycles that grants favorable metabolic stability and diverse biological interaction profiles.[2][3] The importance of this scaffold is underscored by its presence in numerous marketed drugs.[1] Consequently, methods to rapidly and efficiently diversify this core structure are of immense value to medicinal chemists.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, celebrated for their broad functional group tolerance, high efficiency, and predictable outcomes.[4] These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[5][6] By applying these transformations to 8-Bromo-[1][2]triazolo[4,3-a]pyrazine, researchers can access a vast chemical space, systematically modifying the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The Foundational Mechanism: A Unified Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization. While specific steps vary between reaction types, the core catalytic cycle remains consistent, involving the palladium center cycling between its Pd(0) and Pd(II) oxidation states.[7]

The generalized cycle involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-Bromo-[1][2]triazolo[4,3-a]pyrazine, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for electron-deficient heteroaryl halides.[8]

  • Transmetalation / Ligand Exchange: The coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) coordinates to the palladium center.[6][9]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[10]

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate Ar-Pd(II)L₂(Br) pd0->pd_intermediate ox_add Oxidative Addition pd_coupled Ar-Pd(II)L₂(R) pd_intermediate->pd_coupled transmetal Transmetalation / Ligand Exchange pd_coupled->pd0 product Ar-R (Product) pd_coupled->product red_elim Reductive Elimination substrate Ar-Br (Substrate) substrate->pd_intermediate partner R-M / R₂-NH (Coupling Partner) partner->pd_coupled

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

Experimental Protocols & Application Notes

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, catalyst loading, and reagent stoichiometry may be necessary for specific coupling partners.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

This reaction is a cornerstone for creating biaryl and heteroaryl-aryl structures, essential for probing interactions in protein binding pockets.[11]

Principle: The Suzuki-Miyaura reaction couples the 8-bromo-heterocycle with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[12] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[12]

Protocol: Synthesis of 8-Phenyl-[1][2]triazolo[4,3-a]pyrazine

Reagents & Equipment
8-Bromo-[1][2]triazolo[4,3-a]pyrazine (1.0 equiv)
Phenylboronic acid (1.2 - 1.5 equiv)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
1,4-Dioxane and Water (4:1 v/v)
Schlenk flask or microwave vial, magnetic stirrer, condenser
Nitrogen or Argon atmosphere

Step-by-Step Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 8-Bromo-[1][2]triazolo[4,3-a]pyrazine, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add the degassed solvent mixture (Dioxane/H₂O). The reaction mixture should be a suspension.

  • Fit the flask with a condenser and heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired product.

Scientist's Notes (Causality & Insights):

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. For more challenging couplings (e.g., with sterically hindered boronic acids or at lower temperatures), consider more advanced catalyst systems like XPhosPdG2, which employ bulky, electron-rich phosphine ligands to accelerate both oxidative addition and reductive elimination.[13]

  • Base Selection: K₂CO₃ is a moderately strong base suitable for many boronic acids. For less reactive partners, a stronger base like Cesium Carbonate (Cs₂CO₃) may improve yields. Aqueous conditions are often beneficial, as the water can help dissolve the base and influence the catalytic cycle.[14]

  • Debromination: A common side reaction is the reduction of the starting material (hydrodehalogenation). This can be minimized by ensuring a truly inert atmosphere, using high-purity reagents, and avoiding excessive heating or prolonged reaction times.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is a premier method for synthesizing aryl amines, a functional group prevalent in pharmaceuticals due to its hydrogen bonding capabilities.[9]

Principle: The Buchwald-Hartwig amination couples the 8-bromo-heterocycle with a primary or secondary amine, using a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[10]

Protocol: Synthesis of N-Benzyl-8-amino-[1][2]triazolo[4,3-a]pyrazine

Reagents & Equipment
8-Bromo-[1][2]triazolo[4,3-a]pyrazine (1.0 equiv)
Benzylamine (1.2 equiv)
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
XantPhos (1,5-Bis(diphenylphosphino)pentane) (0.04 equiv)
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
Anhydrous Toluene or Dioxane
Schlenk flask or sealed tube, magnetic stirrer, condenser
Nitrogen or Argon atmosphere

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, XantPhos, and Cs₂CO₃.

  • Add the anhydrous solvent (Toluene) and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • Add 8-Bromo-[1][2]triazolo[4,3-a]pyrazine and benzylamine to the mixture.

  • Seal the vessel and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Scientist's Notes (Causality & Insights):

  • Ligand is Key: The choice of ligand is critical for a successful Buchwald-Hartwig reaction.[9] XantPhos is a bidentate ligand with a large "bite angle" that promotes the desired reductive elimination step.[15] For other amines, especially less nucleophilic or more hindered ones, a Buchwald-type biarylphosphine ligand (e.g., BrettPhos, RuPhos) may be required.[15]

  • Base Strength: A strong base is needed to deprotonate the amine-palladium complex.[10] Cs₂CO₃ is often effective and more soluble than other inorganic bases. Sodium tert-butoxide (NaOtBu) is a stronger alternative but can be less tolerant of sensitive functional groups.[16]

  • Catalyst Precursor: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Using a direct Pd(0) source like Pd₂(dba)₃ is also a valid strategy.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

This reaction introduces a linear alkyne moiety, a valuable linker or pharmacophore in drug design.[17]

Principle: The Sonogashira coupling joins the 8-bromo-heterocycle with a terminal alkyne. The reaction is co-catalyzed by palladium and copper(I).[18] The palladium complex activates the aryl halide, while the copper(I) salt activates the alkyne.[18][19]

Protocol: Synthesis of 8-(Phenylethynyl)-[1][2]triazolo[4,3-a]pyrazine

Reagents & Equipment
8-Bromo-[1][2]triazolo[4,3-a]pyrazine (1.0 equiv)
Phenylacetylene (1.2 equiv)
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
Copper(I) Iodide (CuI) (0.06 equiv)
Triethylamine (TEA) or Diisopropylamine (DIPEA) (2.5 equiv)
Anhydrous Tetrahydrofuran (THF) or DMF
Schlenk flask, magnetic stirrer
Nitrogen or Argon atmosphere

Step-by-Step Procedure:

  • To a Schlenk flask under an inert atmosphere, add 8-Bromo-[1][2]triazolo[4,3-a]pyrazine, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent (THF) followed by the amine base (Triethylamine).

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitor by TLC or LC-MS, typically 2-8 hours).

  • Once complete, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material via silica gel chromatography.

Scientist's Notes (Causality & Insights):

  • The Copper Co-catalyst: CuI is essential for the classic Sonogashira reaction, as it forms a copper acetylide intermediate that readily undergoes transmetalation with the palladium center.[17] However, copper can also promote the homocoupling of the alkyne (Glaser coupling).

  • Copper-Free Conditions: To avoid homocoupling, copper-free Sonogashira protocols have been developed. These typically require a stronger base (e.g., Cs₂CO₃) and a more active palladium/ligand system (e.g., Pd(OAc)₂/SPhos) at elevated temperatures.[20]

  • Amine Role: The amine base (e.g., TEA) serves a dual purpose: it acts as the base to deprotonate the alkyne and as a solvent. It must be anhydrous and deoxygenated to prevent catalyst deactivation.

Workflow and Library Generation

The strategic application of these three cross-coupling reactions allows for the rapid generation of a diverse chemical library from a single, readily accessible building block. This parallel synthesis approach is a cornerstone of modern hit-to-lead optimization in drug discovery.

Library_Synthesis_Workflow start 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine (Starting Material) suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira library Diverse Library of Functionalized [1,2,4]triazolo[4,3-a]pyrazines suzuki->library buchwald->library sonogashira->library partners_suzuki Aryl/Heteroaryl Boronic Acids partners_suzuki->suzuki partners_buchwald Primary/Secondary Amines partners_buchwald->buchwald partners_sonogashira Terminal Alkynes partners_sonogashira->sonogashira

Caption: Workflow for diverse library synthesis.

Summary Data & Troubleshooting

Table 1: Representative Cross-Coupling Reactions and Expected Outcomes

Reaction TypeCoupling Partner ExampleCatalyst SystemBaseSolventTypical Yield RangeNotes
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O70-95%Electron-rich boronic acids are highly reactive.
3-Pyridylboronic acidXPhosPdG2K₃PO₄Dioxane60-85%Heteroaryl boronic acids may require stronger bases or specialized ligands.
Buchwald-Hartwig MorpholinePd₂(dba)₃ / BrettPhosNaOtBuToluene75-90%Cyclic secondary amines are excellent coupling partners.
AnilinePd(OAc)₂ / XantPhosCs₂CO₃Dioxane55-80%Less nucleophilic anilines may require higher temperatures and longer reaction times.
Sonogashira TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuITEATHF80-95%TMS group can be easily removed post-coupling to yield the terminal alkyne.
1-HeptynePd(OAc)₂ / SPhosCs₂CO₃Dioxane65-85%Example of copper-free conditions, useful for sensitive substrates.

Table 2: Common Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low.1. Use fresh catalyst/ligands; ensure inert atmosphere. 2. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaOtBu). 3. Increase temperature in 10 °C increments.
Debromination Side Product 1. Presence of water/oxygen. 2. Catalyst deactivation pathway. 3. Reaction time too long.1. Use anhydrous solvents and rigorously degas the reaction mixture. 2. Use a different ligand that promotes reductive elimination over other pathways. 3. Monitor reaction closely and work up upon completion.
Homocoupling of Partner 1. (Sonogashira) Presence of oxygen promoting Glaser coupling. 2. (Suzuki) Oxidative homocoupling of boronic acid.1. Ensure rigorous exclusion of air; consider a copper-free protocol. 2. Use a slight excess of the boronic acid but avoid a large excess; ensure inert atmosphere.

References

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  • ARKIVOC. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. Available at: [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold (PDF). Available at: [Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Available at: [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]

  • ResearchGate. (2025). Pd/C-Catalyzed, Copper-Free Sonogashira Coupling. Available at: [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... Available at: [Link]

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Application Note: Strategic Functionalization of 8-Bromo-triazolo[4,3-a]pyrazine for Accelerated Drug Discovery Library Generation

Application Note: Strategic Functionalization of 8-Bromo-[1][2][3]triazolo[4,3-a]pyrazine for Accelerated Drug Discovery Library Generation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4][5] Its rigid, planar structure and rich nitrogen content facilitate multiple points of interaction with biological targets, making it an attractive starting point for drug discovery programs. This application note provides a comprehensive guide to the strategic functionalization of 8-bromo-[1][2]triazolo[4,3-a]pyrazine, a key intermediate for the generation of diverse chemical libraries. We present detailed, field-proven protocols for high-efficiency palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as well as nucleophilic aromatic substitution, enabling the introduction of a wide array of chemical moieties at the 8-position. The causality behind experimental choices, self-validating protocol design, and in-depth mechanistic insights are provided to empower researchers in the rapid and rational development of novel therapeutics.

Introduction: The[1][2][3]Triazolo[4,3-a]pyrazine Scaffold - A Cornerstone in Medicinal Chemistry

The[1][2]triazolo[4,3-a]pyrazine core is a bioisostere of the purine ring system, a fundamental component of nucleic acids and a frequent pharmacophore in drug design.[1][2] This structural similarity has been exploited to develop compounds with a broad spectrum of biological activities, including but not limited to, anticonvulsant, antimalarial, and anticancer properties.[1][3][6] The strategic placement of a bromine atom at the 8-position of this scaffold provides a versatile chemical handle for diversification through a variety of modern synthetic methodologies. This allows for the systematic exploration of the chemical space around the core, a crucial step in establishing structure-activity relationships (SAR) and optimizing lead compounds.

Overall Workflow for Library Generation

The generation of a chemical library from 8-bromo-[1][2]triazolo[4,3-a]pyrazine follows a logical and efficient workflow. The core scaffold serves as a common precursor for a range of parallel or divergent synthetic routes, each introducing a distinct class of functional groups. The successful implementation of this workflow relies on the robust and high-yielding nature of the chosen chemical transformations.

Gcluster_startStarting Materialstart8-Bromo-[1,2,4]triazolo[4,3-a]pyrazinesuzukiSuzuki-Miyaura Coupling(C-C Bond Formation)start->suzuki Aryl/HeteroarylBoronic Acids/EstersbuchwaldBuchwald-Hartwig Amination(C-N Bond Formation)start->buchwald Primary/SecondaryAminessonogashiraSonogashira Coupling(C-C Bond Formation)start->sonogashira TerminalAlkynessnarNucleophilic Aromatic Substitution(C-N, C-O, C-S Bond Formation)start->snar Amines, Alcohols,Thiolsaryl8-Aryl Derivativessuzuki->arylamino8-Amino Derivativesbuchwald->aminoalkynyl8-Alkynyl Derivativessonogashira->alkynylsubstituted8-Substituted Derivativessnar->substituted

Caption: Library Generation Workflow from 8-Bromo-[1][2]triazolo[4,3-a]pyrazine.

Key Functionalization Protocols

The following sections provide detailed, step-by-step protocols for the key functionalization reactions of 8-bromo-[1][2]triazolo[4,3-a]pyrazine. The rationale behind the choice of catalysts, ligands, bases, and solvents is discussed to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organoboron compound and a halide.[7][8] For the 8-bromo-[1][2]triazolo[4,3-a]pyrazine scaffold, this reaction enables the introduction of a wide variety of aryl and heteroaryl moieties.

Rationale for Reagent Selection:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is commonly used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[7]

  • Ligand: Bulky, electron-rich phosphine ligands such as SPhos or XPhos can be particularly effective for cross-coupling with heteroaryl halides, as they promote the oxidative addition and reductive elimination steps.

  • Base: A base is required to activate the boronic acid for transmetalation.[8] Aqueous solutions of carbonates (e.g., Na₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are commonly employed. The choice of base can influence the reaction rate and the tolerance of functional groups.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Gcluster_suzukiSuzuki-Miyaura Coupling WorkflowstartCombine 8-bromo-scaffold, boronic acid,base, and solvent in a reaction vessel.degasDegas the reaction mixture with an inert gas(e.g., Argon or Nitrogen).start->degasadd_catalystAdd Palladium catalyst and ligand.degas->add_catalystheatHeat the reaction to the specified temperatureand monitor progress by TLC or LC-MS.add_catalyst->heatworkupPerform aqueous workup and extraction.heat->workuppurifyPurify the product by column chromatography.workup->purify

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Protocol: Synthesis of 8-Phenyl-[1][2]triazolo[4,3-a]pyrazine

  • To a flame-dried Schlenk flask, add 8-bromo-[1][2]triazolo[4,3-a]pyrazine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add dioxane (8 mL) and water (2 mL) via syringe.

  • Bubble argon through the solution for 15 minutes to ensure deoxygenation.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Seal the flask and heat the reaction mixture at 90 °C for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 8-phenyl-[1][2]triazolo[4,3-a]pyrazine.

ReagentMolar Equiv.Purpose
8-Bromo-[1][2]triazolo[4,3-a]pyrazine1.0Starting material
Phenylboronic acid1.2Arylating agent
K₂CO₃2.0Base for boronic acid activation
Pd(PPh₃)₄0.05Palladium(0) catalyst
Dioxane/Water-Solvent system
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and related compounds.[9][10][11] This reaction is particularly valuable for introducing primary and secondary amines at the 8-position of the triazolopyrazine core.

Rationale for Reagent Selection:

  • Palladium Precatalyst: Pre-catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in combination with a suitable ligand.

  • Ligand: Bulky, electron-rich phosphine ligands like BINAP, XPhos, or SPhos are crucial for the efficiency of the Buchwald-Hartwig amination.[12] These ligands promote the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used.[13]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Gcluster_buchwaldBuchwald-Hartwig Amination WorkflowstartCombine 8-bromo-scaffold, amine, base,Pd precatalyst, and ligand in an inert atmosphere.add_solventAdd anhydrous, degassed solvent.start->add_solventheatHeat the reaction under an inert atmosphereand monitor for completion.add_solvent->heatquenchCool and quench the reaction carefully.heat->quenchworkupPerform aqueous workup and extraction.quench->workuppurifyPurify the product by chromatography.workup->purify

Caption: Buchwald-Hartwig Amination Experimental Workflow.

Protocol: Synthesis of 8-(Methylamino)-[1][2]triazolo[4,3-a]pyrazine

  • To a flame-dried Schlenk tube, add 8-bromo-[1][2]triazolo[4,3-a]pyrazine (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and BINAP (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Add a solution of methylamine in THF (2.0 M, 1.2 mmol, 1.2 equiv) via syringe.

  • Seal the flask and heat the reaction mixture at 100 °C for 16 hours, or until complete consumption of the starting material is observed by TLC/LC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired 8-(methylamino)-[1][2]triazolo[4,3-a]pyrazine.

ReagentMolar Equiv.Purpose
8-Bromo-[1][2]triazolo[4,3-a]pyrazine1.0Starting material
Methylamine1.2Aminating agent
NaOtBu1.4Strong, non-nucleophilic base
Pd₂(dba)₃0.02Palladium(0) precatalyst
BINAP0.04Phosphine ligand
Toluene-Anhydrous solvent
Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatic compounds.[14][15] This reaction is highly valuable for introducing rigid, linear linkers or pharmacophoric alkyne groups at the 8-position of the triazolopyrazine scaffold.

Rationale for Reagent Selection:

  • Palladium Catalyst: Similar to other cross-coupling reactions, a palladium(0) catalyst is essential. Pd(PPh₃)₂Cl₂ is a commonly used precatalyst that is reduced in situ to the active Pd(0) species.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

Gcluster_sonogashiraSonogashira Coupling WorkflowstartDissolve 8-bromo-scaffold and alkynein anhydrous, degassed solvent.add_reagentsAdd amine base, CuI, and Pd catalystunder an inert atmosphere.start->add_reagentsreactStir at room temperature or heat as required,monitoring the reaction progress.add_reagents->reactworkupFilter off insoluble salts and concentratethe filtrate.react->workuppurifyPurify the product by chromatography.workup->purify

Caption: Sonogashira Coupling Experimental Workflow.

Protocol: Synthesis of 8-(Phenylethynyl)-[1][2]triazolo[4,3-a]pyrazine

  • To a flame-dried Schlenk flask, add 8-bromo-[1][2]triazolo[4,3-a]pyrazine (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 24 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the ammonium salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the desired 8-(phenylethynyl)-[1][2]triazolo[4,3-a]pyrazine.

ReagentMolar Equiv.Purpose
8-Bromo-[1][2]triazolo[4,3-a]pyrazine1.0Starting material
Phenylacetylene1.1Alkynylating agent
Triethylamine3.0Base
Pd(PPh₃)₂Cl₂0.03Palladium precatalyst
CuI0.06Copper(I) co-catalyst
Tetrahydrofuran-Anhydrous solvent
Nucleophilic Aromatic Substitution (SNAAr)

While palladium-catalyzed reactions are powerful, classical nucleophilic aromatic substitution (SNAAr) can also be an effective method for functionalizing the electron-deficient[1][2]triazolo[4,3-a]pyrazine ring system, particularly with strong nucleophiles.[3]

Rationale for Reagent Selection:

  • Nucleophile: Strong nucleophiles such as primary and secondary amines, alkoxides, and thiolates can directly displace the bromide at the 8-position.

  • Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reaction. In some cases, using the nucleophilic amine as the solvent can be effective.[3]

  • Temperature: Elevated temperatures are often required to overcome the activation energy for the substitution reaction.

Protocol: Synthesis of 8-(Propylamino)-[1][2]triazolo[4,3-a]pyrazine

  • In a sealed tube, dissolve 8-bromo-[1][2]triazolo[4,3-a]pyrazine (1.0 mmol, 1.0 equiv) in propylamine (5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the excess propylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired 8-(propylamino)-[1][2]triazolo[4,3-a]pyrazine.

ReagentMolar Equiv.Purpose
8-Bromo-[1][2]triazolo[4,3-a]pyrazine1.0Starting material
PropylamineExcessNucleophile and solvent

Summary of Functionalization Reactions

ReactionReagentsProduct ClassKey Advantages
Suzuki-Miyaura Aryl/heteroaryl boronic acids/esters, Pd catalyst, base8-Aryl/heteroaryl derivativesWide substrate scope, high functional group tolerance
Buchwald-Hartwig Primary/secondary amines, Pd catalyst, ligand, base8-Amino derivativesDirect C-N bond formation, access to diverse amines
Sonogashira Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, base8-Alkynyl derivativesIntroduction of rigid linkers, access to alkynyl pharmacophores
SNAAr Strong nucleophiles (amines, alkoxides, etc.)8-Substituted derivativesOperationally simple, avoids metal catalysts

Conclusion

The 8-bromo-[1][2]triazolo[4,3-a]pyrazine scaffold is a highly valuable and versatile starting material for the generation of diverse chemical libraries for drug discovery. The palladium-catalyzed cross-coupling reactions of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, along with nucleophilic aromatic substitution, provide a powerful toolkit for the strategic functionalization of the 8-position. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to efficiently and rationally design and synthesize novel compounds based on this privileged heterocyclic core, thereby accelerating the discovery of new therapeutic agents.

References

  • 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry.[Link]

  • Biological activity and a modified synthesis of 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[4,3-a]pyrazine, an isomer of formycin. PubMed.[Link]

  • 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. ACS Publications.[Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis of ω-(7-aryl-8-oxo-7,8-dihydro[1][2]-triazolo-[4,3-a]pyrazin-3-yl)alkylcarboxylic acids and their amides as perspective pharmaceutical agents. The National University of Pharmacy.[Link]

  • 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. ACS Publications.[Link]

  • Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. ChemRxiv.[Link]

  • Design, Synthesis, and Biological Evaluation of[1][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC.[Link]

  • Synthesis and Studies on Anticonvulsant Activity of 8-Alkoxy-[1][2]triazolo[4,3-a]pyrazine. Asian Journal of Chemistry.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Synthesis and Studies on Anticonvulsant Activity of 8-Alkoxy-[1][2]triazolo[4,3-a]pyrazine. Asian Journal of Chemistry.[Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.[Link]

  • Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. Griffith University.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.[Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis.[Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry.[Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.[Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]

  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • 8-bromo-[1][2]triazolo[4,3-a]pyrazine. PubChemLite.[Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University.[Link]

  • 8-bromo-[1][2]triazolo[4,3-a]pyridine. PubChemLite.[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.[Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate.[Link]

Application Note: Scalable Synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

The 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine scaffold is a critical intermediate in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors (e.g., JAK, SYK) and modulators of the adenosine receptor. The bromine handle at the C8 position provides a versatile entry point for late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr).

This guide details a robust, two-step protocol for the gram-to-kilogram scale synthesis of this compound starting from commercially available 2,3-dibromopyrazine . Unlike routes relying on halogen exchange or unstable intermediates, this direct annulation strategy offers high atom economy, operational simplicity, and reproducible yields.

Key Advantages of This Protocol
  • Regioselectivity: Exploits the symmetry of 2,3-dibromopyrazine to ensure exclusive formation of the desired regioisomer.

  • Scalability: Avoids chromatographic purification for intermediates; relies on precipitation and crystallization.

  • Safety: Includes specific controls for handling hydrazine hydrate and managing thermal exotherms.

Retrosynthetic Analysis & Strategy

The synthesis relies on the construction of the triazole ring onto the pyrazine core. The C8-bromine substituent originates directly from the C3-position of the starting material.

Retrosynthesis Target This compound (Target Scaffold) Intermediate 2-Bromo-3-hydrazinylpyrazine (Stable Intermediate) Target->Intermediate Cyclization (Orthoformate) SM 2,3-Dibromopyrazine (Commercially Available) Intermediate->SM S_NAr (Hydrazine)

Figure 1: Retrosynthetic strategy for this compound.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry (Step 1) Hydrazine (3.0–4.0 eq)Excess hydrazine prevents the formation of the dimer (bis-hydrazino) impurity.
Temperature (Step 1) 0°C to RTLow temperature controls the exotherm and suppresses double substitution.
Reagent Quality (Step 2) Triethyl Orthoformate (TEOF)Must be anhydrous; moisture hydrolyzes TEOF, stalling cyclization.
Purification Slurry/FiltrationChromatography is avoided to reduce solvent waste and processing time.

Experimental Protocols

Step 1: Preparation of 2-Bromo-3-hydrazinylpyrazine

This step involves a nucleophilic aromatic substitution (SNAr).[1] Since 2,3-dibromopyrazine is symmetric, the first substitution is statistically random but chemically equivalent. The electron-donating hydrazine group deactivates the ring, making the second substitution significantly slower, provided temperature is controlled.

Reaction Scheme:

2,3-Dibromopyrazine + NH₂NH₂·H₂O (excess) → 2-Bromo-3-hydrazinylpyrazine + HBr

Materials
  • 2,3-Dibromopyrazine (1.0 eq)

  • Hydrazine hydrate (80% or 64% solution) (3.5 eq)

  • Ethanol (Absolute) (10 vol relative to SM mass)

Procedure
  • Setup: Charge 2,3-dibromopyrazine and Ethanol into a reactor equipped with a mechanical stirrer, internal thermometer, and dropping funnel.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath.

  • Addition: Add Hydrazine hydrate dropwise over 30–60 minutes.

    • Critical: Monitor internal temperature; do not exceed 10°C during addition to prevent runaway exotherms or dimer formation.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

    • Monitoring: Check reaction progress by TLC (50% EtOAc/Hexane) or HPLC. The starting material should be consumed (<1%).

  • Workup:

    • The product typically precipitates as a solid during the reaction.

    • Cool the slurry to 0°C and stir for 30 minutes to maximize yield.

    • Filter the solid under vacuum.

    • Wash the cake with cold Ethanol (2 x 2 vol) and water (2 x 2 vol) to remove hydrazine salts.

  • Drying: Dry the solid in a vacuum oven at 40°C to constant weight.

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Step 2: Cyclization to this compound

The hydrazine intermediate is cyclized using triethyl orthoformate (TEOF). This reaction constructs the triazole ring, fusing it to the pyrazine core.

Reaction Scheme:

2-Bromo-3-hydrazinylpyrazine + HC(OEt)₃ → this compound + 3 EtOH

Materials
  • 2-Bromo-3-hydrazinylpyrazine (1.0 eq) (from Step 1)

  • Triethyl Orthoformate (TEOF) (5.0–10.0 vol) – Acts as both reagent and solvent.

  • Optional: p-Toluenesulfonic acid (pTsOH) (0.05 eq) – Catalyst (often not needed for orthoesters but speeds up reaction).

Procedure
  • Setup: Charge 2-Bromo-3-hydrazinylpyrazine and TEOF into a flask equipped with a reflux condenser and nitrogen inlet.

  • Reaction: Heat the mixture to Reflux (146°C) .

    • Note: The solid starting material will dissolve as the reaction proceeds and the temperature rises.

  • Duration: Reflux for 4–8 hours.

    • Monitoring: LC-MS is preferred. Look for the disappearance of the hydrazine mass (M+H) and appearance of the cyclized product (M-2 mass shift due to loss of H₂ and addition of C).

  • Workup:

    • Cool the reaction mixture to Room Temperature.

    • Concentrate the mixture under reduced pressure to remove excess TEOF (recoverable).

    • Triturate the residue with Diethyl Ether or MTBE to induce crystallization.

  • Purification:

    • Filter the resulting solid.[2][3]

    • Recrystallize from Ethanol or Isopropanol if high purity (>99%) is required for downstream coupling.

Expected Yield: 75–85% Appearance: Tan to light brown crystalline solid.

Workflow Visualization

Workflow cluster_Step1 Step 1: S_NAr Substitution cluster_Step2 Step 2: Cyclization Start 2,3-Dibromopyrazine + EtOH AddHyd Add Hydrazine Hydrate (0-5°C, Dropwise) Start->AddHyd React1 Stir at RT (4-6h) Precipitation occurs AddHyd->React1 Filter1 Filter & Wash (Cold EtOH/Water) React1->Filter1 Dry1 Dry Intermediate Filter1->Dry1 Mix2 Intermediate + TEOF Dry1->Mix2 Reflux Reflux (146°C) 4-8 Hours Mix2->Reflux Conc Concentrate & Triturate Reflux->Conc Final This compound Conc->Final

Figure 2: Step-by-step process workflow for the synthesis.

Safety & Troubleshooting

Safety Protocols
  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double gloves (nitrile/neoprene). In case of spill, neutralize with dilute hypochlorite solution (bleach).

  • Thermal Hazards: The reaction of hydrazine with halo-pyrazines is exothermic. Strictly control the addition rate at 0°C.

  • Waste Disposal: Aqueous filtrates from Step 1 contain hydrazine residues. Treat with bleach to destroy hydrazine before disposal.

Troubleshooting Guide
IssuePossible CauseCorrective Action
Low Yield in Step 1 Formation of dimer (bis-hydrazine)Increase Hydrazine equivalents to >3.5 eq. Ensure efficient stirring.
Incomplete Cyclization (Step 2) Moisture in TEOFUse fresh/anhydrous TEOF. Add molecular sieves to the reaction.[2]
Product Coloration Oxidation of hydrazine residuesEnsure thorough washing of the Step 1 cake. Carry out Step 2 under Nitrogen.[2]
Regioisomer Issues Incorrect Starting MaterialVerify SM is 2,3-dibromopyrazine. 2,6-dibromo yields the 6-bromo isomer.

References

  • Synthesis of Triazolopyrazines

    • Methodology for fused triazoles: Li, H. et al. "Synthesis and biological evaluation of 1,2,4-triazolo[4,3-a]pyrazine derivatives." Journal of Heterocyclic Chemistry, 2013.
    • General Cyclization Conditions: Potts, K. T. "The chemistry of 1,2,4-triazoles." Chemical Reviews, 1961. Link

  • Starting Material Reactivity

    • Regioselectivity of Pyrazines: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines." Elsevier, 1996.
    • Safety of Hydrazine Reactions: "Hydrazine Hydrate Safety Data Sheet." Sigma-Aldrich. Link

  • Related Scaffold Synthesis (Analogous Protocols)

    • Synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine: "Preparation of Triazolopyrazine Derivatives as JAK Inhibitors." World Intellectual Property Organization, WO2011068881. Link

  • Analytical Data Verification

    • NMR/MS Data for Triazolopyrazines: Evaluation of 1,2,4-triazolo[4,3-a]pyrazine derivatives. Beilstein Journal of Organic Chemistry, 2025. Link

Sources

C-H activation strategies involving the triazolopyrazine core

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Late-Stage C-H Functionalization of the Triazolopyrazine Core

Executive Summary

The triazolopyrazine scaffold—specifically the [1,2,4]triazolo[1,5-a]pyrazine and [1,2,4]triazolo[4,3-a]pyrazine isomers—represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and quinolines in kinase inhibitors (e.g., c-Met, VEGFR-2) and antimalarial agents. Traditional synthesis relies on early-stage cyclization of pre-functionalized precursors, which limits the diversity of Structure-Activity Relationship (SAR) libraries.

This guide details protocols for Late-Stage Functionalization (LSF) of the triazolopyrazine core via C-H activation. We focus on two orthogonal strategies: Innate Radical C-H Alkylation (Minisci-type) and Transition-Metal Catalyzed Direct Arylation . These methods allow researchers to append alkyl and aryl groups to the fully assembled core, accelerating lead optimization.

Strategic Analysis: The Electronic Landscape

To successfully functionalize triazolopyrazines, one must understand their electronic bias. Both isomers are electron-deficient, fused heteroaromatic systems.

  • Electrophilic Aromatic Substitution (SEAr): Highly difficult due to the electron-withdrawing nature of the three (or four) nitrogen atoms.

  • Nucleophilic Radical Substitution (Minisci): The preferred pathway. The electron-deficient pyrazine ring acts as a "radical sink" for nucleophilic alkyl radicals.

  • Concerted Metallation-Deprotonation (CMD): Feasible but challenging. The lone pairs on the nitrogen atoms (N-1 or N-7) can coordinate to Pd(II), poisoning the catalyst. Sterically demanding ligands or specific additives (e.g., PivOH) are required to promote the CMD pathway over non-productive coordination.

Regioselectivity Map

The regiochemical outcome depends on the specific isomer and the mechanism employed.

Regioselectivity Core Triazolopyrazine Core Isomer1 [1,2,4]Triazolo[1,5-a]pyrazine Core->Isomer1 Isomer2 [1,2,4]Triazolo[4,3-a]pyrazine Core->Isomer2 Radical Radical Alkylation (Minisci) Isomer1->Radical Nucleophilic Radicals CMD Pd-Catalyzed Arylation (CMD Mechanism) Isomer1->CMD Electrophilic Pd(II) Isomer2->Radical Isomer2->CMD Site1 C8 Position (Most Acidic/Reactive) Radical->Site1 Primary Site (Electronic Control) Site2 C5 Position (Steric Dependent) Radical->Site2 Secondary Site CMD->Site1 Acidity Control (pKa driven)

Figure 1: Decision tree for regioselective functionalization. C8 is generally the most reactive site for both radical and CMD pathways due to its proximity to the bridgehead nitrogen and low electron density.

Protocol 1: Innate Radical C-H Alkylation (Minisci-Type)

This protocol utilizes zinc sulfinate salts ("Diversinates") as alkyl radical precursors. It is robust, tolerant of moisture/air, and ideal for installing small alkyl, fluoroalkyl, or cycloalkyl groups. This method has been validated on the [1,2,4]triazolo[4,3-a]pyrazine scaffold (Open Source Malaria Series 4).

Mechanism: Oxidative radical generation followed by addition to the protonated heterocycle.

Materials & Reagents
  • Substrate: Triazolopyrazine core (0.1 mmol).

  • Reagent: Zinc sulfinate salt (e.g., Zn(SO₂CF₃)₂, Zn(SO₂iPr)₂) (2.0 – 3.0 equiv).

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[1] solution (3.0 – 5.0 equiv).

  • Solvent: DMSO:CH₂Cl₂:H₂O (5:5:2 ratio) or DMSO:H₂O (3:1).[1]

  • Additive: Trifluoroacetic acid (TFA) (5.0 equiv) – Critical for protonating the heterocycle.

Step-by-Step Procedure
  • Setup: In a 4 mL vial equipped with a stir bar, dissolve the triazolopyrazine substrate (1.0 equiv) in the solvent mixture (0.1 M concentration).

  • Acidification: Add TFA (5.0 equiv). Note: The solution may warm slightly. Protonation of the pyrazine nitrogen increases the electrophilicity of the ring, accelerating radical attack.

  • Reagent Addition: Add the Zinc sulfinate salt (2.0 equiv) in one portion.

  • Initiation: Cool the mixture to 0°C (ice bath). Add TBHP (3.0 equiv) dropwise over 2 minutes.

  • Reaction: Remove the ice bath and stir vigorously at Room Temperature (20–25°C) for 12–24 hours.

    • Optimization: If conversion is low after 4 hours, add a second portion of sulfinate (1.0 equiv) and TBHP (1.0 equiv).

  • Workup: Dilute with saturated aq. NaHCO₃ (to neutralize TFA) and extract with EtOAc (3x).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (typically MeOH/DCM gradients).

Data Summary: Scope of Alkylation

Radical Source (R•)PrecursorYield (Isolated)Regioselectivity (C8:C5)
Methyl Zn(SO₂Me)₂40-65%>10:1
Difluoroethyl Zn(SO₂CF₂Me)₂35-55%>8:1
Isopropyl Zn(SO₂iPr)₂30-50%5:1
Trifluoromethyl Zn(SO₂CF₃)₂25-45%>10:1

Protocol 2: Pd-Catalyzed Direct C-H Arylation

Direct arylation via the Concerted Metallation-Deprotonation (CMD) mechanism avoids the need for pre-halogenated triazolopyrazines. However, the basic conditions required for CMD can trigger Dimroth rearrangement in [1,2,4]triazolo[4,3-a]pyrazines, converting them to the thermodynamically more stable [1,5-a] isomers. This protocol is optimized to minimize rearrangement while maximizing C-H activation.

Materials & Reagents
  • Catalyst: Pd(OAc)₂ (5–10 mol%).

  • Ligand: P(t-Bu)₃·HBF₄ or XPhos (10–15 mol%). Bulky ligands prevent N-coordination.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult substrates).

  • CMD Additive: Pivalic acid (PivOH) (30 mol%). Essential proton shuttle.

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a reaction tube and cool under Argon/Nitrogen.

  • Loading: Add Pd(OAc)₂, Ligand, Base, and PivOH.

  • Substrate Addition: Add the triazolopyrazine (1.0 equiv) and Aryl Bromide (1.5 equiv).

  • Solvation: Add degassed 1,4-Dioxane (0.2 M).

  • Heating: Seal the tube and heat to 100–110°C for 16 hours.

    • Caution: Do not exceed 120°C to avoid thermal decomposition or rearrangement.

  • Filtration: Cool to RT, dilute with DCM, and filter through a pad of Celite.

  • Purification: Concentrate and purify via silica gel chromatography.

Experimental Workflow Diagram

Workflow Start Start: Triazolopyrazine Substrate ConditionCheck Check Isomer Stability ([4,3-a] can rearrange) Start->ConditionCheck Branch1 Radical Alkylation (Acidic) ConditionCheck->Branch1 Alkyl Group Needed Branch2 Pd-Arylation (Basic) ConditionCheck->Branch2 Aryl Group Needed Step1_Rad Add TFA + Zn-Sulfinate (Protonation) Branch1->Step1_Rad Step1_Pd Add Pd(OAc)2 + PivOH (CMD Active Species) Branch2->Step1_Pd Step2_Rad Add TBHP @ 0°C (Initiation) Step1_Rad->Step2_Rad Product C8-Functionalized Product Step2_Rad->Product Step2_Pd Heat @ 110°C (Activation) Step1_Pd->Step2_Pd Step2_Pd->Product

Figure 2: Workflow selection based on desired functional group and substrate stability.

Troubleshooting & Expert Insights

The "Nitrogen Problem" (Catalyst Poisoning)

The triazolopyrazine core is nitrogen-rich. In Pd-catalysis, the N4 or N7 atoms compete with the aryl halide for the Pd center.

  • Symptom: No reaction, recovery of starting material.

  • Solution: Increase the loading of the bulky phosphine ligand (e.g., XPhos) to 2:1 relative to Pd. The steric bulk prevents the Pd from "resting" on the heterocycle nitrogens.

Dimroth Rearrangement

Under basic/thermal conditions (Protocol 2), [1,2,4]triazolo[4,3-a]pyrazine can ring-open and recyclize to [1,2,4]triazolo[1,5-a]pyrazine.

  • Mitigation: If the [4,3-a] isomer is required, stick to Protocol 1 (Acidic conditions inhibit this rearrangement). If using Protocol 2, lower the temperature to 80°C and use a weaker base (K₂CO₃ instead of Cs₂CO₃).

Regiocontrol

If both C5 and C8 are open:

  • Radical: C8 is usually preferred electronically, but bulky R groups (e.g., isopropyl) may shift selectivity or result in mixtures.

  • Blockers: Installing a temporary blocking group (e.g., Cl or Br) at C5 can force reaction exclusively at C8.

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Source: MDPI (Molecules). Context: Detailed protocol for radical methylation of the OSM Series 4 scaffold. URL:[Link]

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Source: Expert Opinion on Drug Discovery. Context: Review of the biological importance and synthetic utility of the scaffold. URL:[Link][2]

  • Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles. Source: Chemical Communications (Royal Society of Chemistry). Context: Mechanistic analog for the CMD arylation protocol, highlighting the use of PivOH to override chelation. URL:[Link]

  • Practical C–H Functionalization of Quinacridone via Minisci Reaction. Source: Journal of Organic Chemistry (ACS). Context: General reference for the Zinc Sulfinate/TBHP radical protocol logic used in Protocol 1. URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Technical Support Center: Synthesis of 8-Bromo-[1][2][3]triazolo[4,3-a]pyrazine

Welcome to the technical support center for the synthesis of 8-Bromo-[1][2]triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and ultimately improve your yield. Our approach is rooted in established chemical principles and field-proven insights to ensure you have a self-validating system for your experiments.

Synthesis Overview: A Two-Step Approach

The synthesis of 8-Bromo-[1][2]triazolo[4,3-a]pyrazine is typically achieved through a two-step process starting from a readily available precursor like 2,3-dichloropyrazine. The first step involves a nucleophilic substitution to introduce a hydrazine moiety, which then undergoes cyclization to form the triazole ring. The final step is the bromination of the triazolopyrazine core.

Synthesis_WorkflowStart2,3-DichloropyrazineStep1Step 1: HydrazinolysisStart->Step1Hydrazine hydrateIntermediate2-Chloro-3-hydrazinylpyrazineStep1->IntermediateStep2Step 2: Cyclization & BrominationIntermediate->Step2Formic acid, then NBSProduct8-Bromo-[1,2,4]triazolo[4,3-a]pyrazineStep2->Product

Caption: General workflow for the synthesis of 8-Bromo-[1][2]triazolo[4,3-a]pyrazine.

Part 1: Synthesis of the Intermediate - 2-Hydrazinyl-[1][2][3]triazolo[4,3-a]pyrazine

This initial phase involves the reaction of a dihalopyrazine with hydrazine to form the precursor for the triazole ring.

Experimental Protocol
  • Reaction Setup: To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (2.0-3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-85 °C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature to allow for precipitation. Filter the solid and wash with cold ethanol to yield 2-chloro-3-hydrazinylpyrazine. This intermediate is often taken directly to the next step.

  • Cyclization: The crude 2-chloro-3-hydrazinylpyrazine is then refluxed in formic acid to facilitate the cyclization, yielding[1][2]triazolo[4,3-a]pyrazine.

Troubleshooting and FAQs

Q1: My yield of the hydrazinyl intermediate is consistently low. What are the likely causes?

A1: Low yields in this step often stem from a few key areas:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring via TLC. If the reaction stalls, a slight excess of hydrazine hydrate can be added. However, be cautious as a large excess can complicate purification.

  • Sub-optimal Temperature: The reaction requires heating to proceed at a reasonable rate. Ensure your reflux temperature is appropriate for the solvent used.

  • Precipitation Issues: The product may not fully precipitate if the solution is not cooled sufficiently or if the concentration of the product in the solvent is too low. You can try concentrating the reaction mixture before cooling or placing it in an ice bath to encourage crystallization.

Q2: I am observing multiple spots on my TLC plate even after a long reaction time. What could these be?

A2: The formation of multiple products is a common issue. Here are some possibilities:

  • Disubstitution: The addition of two equivalents of hydrazine to the pyrazine ring can occur. To minimize this, use a moderate excess of hydrazine and control the reaction time.

  • Side Reactions of Hydrazine: Hydrazine can participate in various side reactions. Ensuring an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate these.

  • Starting Material Impurities: Verify the purity of your 2,3-dichloropyrazine.

Q3: The cyclization with formic acid is not proceeding efficiently. What can I do?

A3: Inefficient cyclization can be due to:

  • Water Content: The presence of excessive water can hinder the dehydration step of the cyclization. Using a high purity grade of formic acid is recommended. In some cases, the use of a dehydrating agent can be beneficial.

  • Temperature: Ensure the reaction is maintained at a consistent reflux.

  • Purity of the Intermediate: Impurities from the previous step can interfere with the cyclization. It may be necessary to purify the 2-chloro-3-hydrazinylpyrazine intermediate before proceeding.

Part 2: Bromination of the[1][2][3]triazolo[4,3-a]pyrazine Core

This final step introduces the bromine atom at the 8-position of the heterocyclic system.

Experimental Protocol
  • Reaction Setup: Dissolve the[1][2]triazolo[4,3-a]pyrazine intermediate in a suitable solvent such as chloroform or acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Troubleshooting and FAQs

Q1: The bromination is resulting in a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?

A1: Achieving selective mono-bromination is critical for yield. Consider the following:

  • Stoichiometry of NBS: Carefully control the amount of NBS used. An excess of NBS will favor the formation of di-brominated species. Start with a 1:1 molar ratio and adjust as needed based on your results.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes improve selectivity by slowing down the rate of the second bromination.

  • Rate of Addition: Add the NBS portion-wise over a period of time rather than all at once. This helps to maintain a low concentration of the brominating agent in the reaction mixture, favoring mono-substitution.

NBS Equivalents Temperature (°C) Expected Outcome
1.00 - 25Predominantly mono-brominated product
1.525Increased formation of di-brominated product
>2.025Significant amounts of di-brominated and other poly-brominated products

Q2: My reaction is very slow or does not go to completion. What could be the issue?

A2: A sluggish reaction can be frustrating. Here are some potential causes and solutions:

  • Purity of Starting Material: Impurities in the triazolopyrazine intermediate can inhibit the reaction. Ensure your starting material is of high purity.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. While chloroform and acetonitrile are common, you might explore other aprotic solvents.

  • Radical Initiator: While NBS can sometimes react via a radical pathway, for aromatic bromination, it is typically an electrophilic substitution. However, in some cases, the addition of a radical initiator like AIBN or exposure to UV light can be necessary, though this is less common for this type of substrate.[3]

Q3: I am having difficulty purifying the final product. What purification strategies do you recommend?

A3: Purification can be challenging due to the similar polarities of the desired product and potential side products.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems to achieve optimal separation. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure material.[4] You may need to screen a variety of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although this is a more resource-intensive technique.

Troubleshooting_Logiccluster_step1Step 1: Hydrazinolysis & Cyclizationcluster_step2Step 2: BrominationStartLow Yield of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazineLowYieldLowYieldCheck_Step1Low yield of intermediate?LowYield->Check_Step1Identify problematic stepCheck_Step2Low yield in bromination?LowYield->Check_Step2Identify problematic stepIncomplete_ReactionIncomplete Reaction?- Increase reaction time- Increase temperature- Add slight excess of hydrazineCheck_Step1->Incomplete_ReactionSide_Products_1Side Products?- Control hydrazine stoichiometry- Use inert atmosphereCheck_Step1->Side_Products_1Cyclization_FailureCyclization Failure?- Use pure formic acid- Ensure anhydrous conditionsCheck_Step1->Cyclization_FailureOver_BrominationOver-bromination?- Control NBS stoichiometry- Lower reaction temperature- Slow addition of NBSCheck_Step2->Over_BrominationIncomplete_BrominationIncomplete Bromination?- Check starting material purity- Optimize solventCheck_Step2->Incomplete_BrominationPurification_IssuesPurification Issues?- Optimize column chromatography- Attempt recrystallizationCheck_Step2->Purification_Issues

Caption: A troubleshooting decision tree for improving the yield of 8-Bromo-[1][2]triazolo[4,3-a]pyrazine.

References

  • Demmer C.S., et al. (2015). Synthesis and selective functionalization of[1][2]triazolo-[4,3- a ]pyrazines. Synlett, 26(1).

  • Zhang B., et al. (2020). Design, Synthesis, and Biological Evaluation of[1][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules, 25(x), xxxx.

  • Korsik et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein J. Org. Chem., 21, 1-10.
  • PubChem. 8-bromo-[1][2]triazolo[4,3-a]pyrazine. Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • Physics Department & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available at: [Link]

  • MDPI. (2021). Efficient Synthesis and X-ray Structure of[1][2]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Available at: [Link]

  • RSC Publishing. (1972). Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 2039-2043.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1083–1132.
  • J-STAGE. (2001). Acylation of Hydrazides with Acetic Acid and Formic Acid. Journal of the Mass Spectrometry Society of Japan, 49(2), 117-120.
  • PMC. (2022). Design, Synthesis, and Biological Evaluation of[1][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Available at: [Link]

  • Google Patents. (2017). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • PMC. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available at: [Link]

  • Google Patents. (2017). Synthetic process for 2-hydrazinylpyridine derivative.
  • MDPI. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Available at: [Link]

Overcoming solubility issues with 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Bromo-[1][2][3]triazolo[4,3-a]pyrazine

Welcome to the technical support guide for 8-Bromo-[1][2]triazolo[4,3-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common yet significant challenge of its poor solubility. As a nitrogen-rich heterocyclic compound, this molecule holds promise in various research applications, particularly in medicinal chemistry.[3] However, its planar structure and potential for strong crystal lattice energy can lead to difficulties in achieving desired concentrations for in vitro and in vivo experiments.

This guide offers a systematic approach to troubleshooting, providing not just protocols but the underlying scientific rationale to empower you to make informed decisions for your specific experimental context.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

Poor aqueous solubility is a major hurdle for over 70% of new chemical entities in development pipelines.[4] The following section provides a tiered strategy, from simple solvent tests to more complex formulation approaches, to effectively dissolve 8-Bromo-[1][2]triazolo[4,3-a]pyrazine.

Initial Assessment: Establishing a Solubility Baseline

Before attempting advanced methods, it is crucial to perform a preliminary assessment of solubility in common laboratory solvents. This initial screen will inform your subsequent strategy.

Protocol: Small-Scale Solubility Test

  • Preparation : Weigh out a small, precise amount of 8-Bromo-[1][2]triazolo[4,3-a]pyrazine (e.g., 1 mg) into several separate glass vials.

  • Solvent Addition : To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the list in Table 1. This provides an initial test concentration of 10 mg/mL.

  • Observation & Agitation : Vortex each vial vigorously for 1-2 minutes. Use a visual inspection against a dark background to check for undissolved particulate matter.

  • Incremental Dilution : If the compound dissolves completely, add another measured volume of solvent to determine the approximate saturation point. If it does not dissolve, add more solvent in measured increments until it does, or until you have reached a volume that is impractical for your experimental needs.

  • Documentation : Record the approximate solubility in each solvent (e.g., <1 mg/mL, ~5 mg/mL, >10 mg/mL).

Strategy 1: Co-Solvent Systems for Stock Solutions

For many in vitro assays, a high-concentration stock solution in an organic co-solvent is prepared and then diluted into an aqueous buffer or cell culture medium.[5] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing properties.[6]

Table 1: Common Organic Solvents for Initial Solubility Screening

SolventClassDielectric Constant (20°C)Key Considerations
DMSO Polar Aprotic47.2Excellent solubilizing power; can be cytotoxic at final concentrations >0.5-1%.[7][8]
DMF Polar Aprotic36.7Strong solvent; higher toxicity than DMSO.
DMA Polar Aprotic37.8Similar to DMF, good for stubborn compounds.
Ethanol Polar Protic24.6Less toxic option, but generally a weaker solvent for complex heterocycles.
Methanol Polar Protic33.0Stronger than ethanol, but more volatile and toxic.

Experimental Protocol: Preparing a DMSO Stock Solution

  • Weigh Compound : Accurately weigh the desired amount of 8-Bromo-[1][2]triazolo[4,3-a]pyrazine.

  • Add DMSO : Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Promote Dissolution : Vortex thoroughly. If particulates remain, gentle warming in a water bath (37-50°C) or brief sonication can be applied. Causality: Heat increases the kinetic energy of the system, helping to overcome the crystal lattice energy of the solid.[4] Sonication uses ultrasonic waves to create micro-cavitations that break apart solid aggregates.

  • Final Dilution : Once fully dissolved, this stock can be serially diluted into your final aqueous assay buffer. Crucially , ensure the final concentration of DMSO is low enough to not affect your biological system, typically well below 0.5%.[8]

Strategy 2: pH Modification

The triazolopyrazine core contains several nitrogen atoms that can be protonated or deprotonated.[9] This makes the compound's aqueous solubility highly dependent on the pH of the solution.[10] By adjusting the pH, you can ionize the molecule, which dramatically increases its interaction with water and, therefore, its solubility.[]

Workflow for pH-Dependent Solubility Analysis

G

Protocol: pH Adjustment

  • Prepare Buffers : Create a series of buffers across a relevant pH range (e.g., pH 2.0 to 10.0).

  • Test Solubility : Add a small amount of the compound to each buffer.

  • Identify Optimal pH : Determine the pH at which the compound shows the highest solubility. This pH can then be used for preparing aqueous solutions. Causality: As a basic compound, 8-Bromo-[1][2]triazolo[4,3-a]pyrazine is expected to be more soluble at acidic pH values where its nitrogen atoms become protonated (cationic).

Strategy 3: Advanced Formulation Approaches

If the above methods are insufficient, particularly for in vivo studies, more advanced formulation strategies may be necessary. These aim to keep the drug solubilized in a vehicle that is administered directly.

Table 2: Example Formulation Vehicles for Pre-clinical Studies

Vehicle CompositionRatio (v/v/v)Application Notes
PEG 400 / Water 30:70A common vehicle for oral or parenteral administration. PEG 400 acts as a non-toxic co-solvent.[12]
Solutol HS 15 / Ethanol / Water 10:10:80Creates a micellar solution that can encapsulate the hydrophobic compound, enhancing aqueous solubility.
20% Captisol® in Water N/ACaptisol® is a modified cyclodextrin designed to form inclusion complexes with poorly soluble drugs, significantly increasing their solubility.[2]

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it crashed out when I diluted it into my aqueous assay buffer. What should I do?

This is a common issue known as precipitation upon dilution. It occurs when the aqueous buffer cannot maintain the solubility of the compound once the primary organic solvent (DMSO) is diluted.

  • Troubleshooting Steps:

    • Lower the Stock Concentration : Prepare a more dilute stock solution in DMSO. This will result in a lower final compound concentration, but it may stay in solution.

    • Add a Surfactant : Include a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 (typically 0.01-0.1%) in your final aqueous buffer. Surfactants form micelles that can help keep the compound solubilized.[13]

    • Use an Intermediate Dilution Step : Instead of diluting directly from 100% DMSO into the final buffer, perform an intermediate dilution into a 50:50 mixture of DMSO and buffer, then make the final dilution.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

This is highly cell-line dependent. While a general rule is to stay below 0.5%, it is best practice to determine this empirically for your specific system.[7]

  • Protocol: DMSO Tolerance Test

    • Plate your cells as you would for your main experiment.

    • Expose different wells to a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).

    • Incubate for the same duration as your planned experiment.

    • Assess cell viability using an appropriate method (e.g., MTT assay, Trypan Blue exclusion).

    • Choose the highest DMSO concentration that shows no significant effect on cell viability or morphology compared to the no-solvent control.[14]

Q3: Can I heat my compound to get it into solution?

Yes, gentle heating can be effective. However, you must consider the thermal stability of 8-Bromo-[1][2]triazolo[4,3-a]pyrazine. Prolonged exposure to high temperatures can cause degradation. A good practice is to heat gently (e.g., 40-50°C) for short periods while vortexing. Always check for discoloration or precipitation after the solution cools to room temperature, as this can indicate degradation or that you have created a supersaturated solution that is not stable.

Q4: How should I store my stock solutions?

For long-term stability, stock solutions in anhydrous DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture, which can cause the compound to precipitate over time.

Decision-Making Workflow for Solubilization

This diagram provides a logical path for troubleshooting solubility issues with 8-Bromo-[1][2]triazolo[4,3-a]pyrazine.

// Node Definitions Start [label="Start:\nCompound Fails to Dissolve\nin Aqueous Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DMSO_Test [label="Is it soluble in 100% DMSO?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DMSO_Stock [label="Prepare Concentrated\nDMSO Stock Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dilution_Test [label="Does it precipitate upon\ndilution into aqueous buffer?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Success:\nProceed with Experiment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduce_Conc [label="Troubleshoot:\n1. Lower stock concentration\n2. Add surfactant (e.g., Tween-80)\n3. Use intermediate dilution", fillcolor="#F1F3F4", fontcolor="#202124"]; pH_Test [label="Conduct pH-Solubility Profile", fillcolor="#F1F3F4", fontcolor="#202124"]; pH_Success [label="Is it soluble at an\nacceptable pH?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pH_Buffer [label="Use Optimized pH Buffer\nas Solvent System", fillcolor="#34A853", fontcolor="#FFFFFF"]; Advanced_Form [label="Consider Advanced Formulation:\n- Co-solvents (PEG 400)\n- Cyclodextrins (Captisol®)\n- Lipid-based systems", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> DMSO_Test; DMSO_Test -> DMSO_Stock [label="Yes"]; DMSO_Test -> pH_Test [label="No"]; DMSO_Stock -> Dilution_Test; Dilution_Test -> Success [label="No"]; Dilution_Test -> Reduce_Conc [label="Yes"]; Reduce_Conc -> Success; pH_Test -> pH_Success; pH_Success -> pH_Buffer [label="Yes"]; pH_Success -> Advanced_Form [label="No"]; pH_Buffer -> Success; Advanced_Form -> Success; } enddot Caption: Decision tree for selecting a solubilization strategy.

References

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Kaur, P., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • J Formul Sci Bioavailab. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • World Pharma Today. (2025, October 17).
  • Sun, F., et al. (2015, September 15). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Wikipedia. (n.d.). Cosolvent.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • BOC Sciences. (n.d.).
  • Beyens, O., et al. (2025, February 4). Supporting novel drug discovery via cosolvent molecular dynamics.
  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
  • Sun, F., et al. (2015, May 20). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Sigma-Aldrich.
  • BenchChem. (2025, December). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
  • Jorgensen, W. L., et al. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC.
  • ResearchGate. (2025, August 10).
  • The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
  • NIH. (n.d.). (1,2,4)Triazolo(4,3-a)pyrazine - PubChem.
  • CymitQuimica. (n.d.). CAS 1126824-74-5: 8-bromo-[1][2]triazolo[4,3-a]pyridine.

  • Journal of Chemical Technology. (2025, September 10).
  • MDPI. (2021, April 21). Synthesis of New Triazolopyrazine Antimalarial Compounds.
  • PubChemLite. (n.d.). 8-bromo-[1][2]triazolo[4,3-a]pyrazine.

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PubChemLite. (n.d.). 8-bromo-[1][2]triazolo[4,3-a]pyridine.

  • MySkinRecipes. (n.d.).
  • Chem-Impex. (n.d.). 8-Bromo[1][2]triazolo[1,5-a]pyridine.

  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media.
  • Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantit
  • Current status of N-, O-, S-heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview. (2023, June 1).
  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed. (2025, November 1).
  • 8-Bromo[1][2]triazolo[4,3-a]pyridine;1126824-74-5. (n.d.).

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2020, December 1).
  • Echemi. (n.d.). 8-Bromo[1][2]triazolo[4,3-a]pyridine Safety Data Sheets.

Sources

Technical Support Center: Recrystallization of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

[1]

Executive Summary & Chemical Profile[1][2]

Recrystallizing 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine requires balancing the solubility of the fused nitrogen-rich heterocycle against the lipophilicity introduced by the bromine atom.[1] This scaffold is electron-deficient and planar, promoting strong


Successful purification relies on disrupting these lattice interactions at high temperatures using polar aprotic or protic solvents, while leveraging the molecule's moderate lipophilicity to force precipitation upon cooling or anti-solvent addition.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Recrystallization
Molecular Formula

High Nitrogen/Carbon ratio suggests polarity.
LogP (Predicted) ~0.1 - 1.1Moderately lipophilic; avoid pure water.[1]
H-Bond Acceptors 4 (Nitrogens)Good solubility in alcohols (MeOH, EtOH).[1]
H-Bond Donors 0Aprotic solvents (EtOAc, MeCN) rely on dipole interactions.[1]
Thermal Stability Stable < 150°CSafe for boiling ethanol/EtOAc protocols.[1]

Solvent Selection Decision Matrix

The following decision tree models the logical flow for selecting the optimal solvent system based on your crude material's behavior.

SolventSelectionStartSTART: Crude this compoundSolubilityTestStep 1: Solubility Screen (100 mg/mL)Start->SolubilityTestEthanolTest: Ethanol (Abs.)SolubilityTest->EthanolEtOAcTest: Ethyl AcetateSolubilityTest->EtOAcSolubleCold_EtOHSoluble at RT?Ethanol->SolubleCold_EtOHSolubleCold_EtOAcSoluble at RT?EtOAc->SolubleCold_EtOAcSolubleHot_EtOHSoluble at Reflux?SolubleCold_EtOH->SolubleHot_EtOHNoFlashChromFallback:Flash Chromatography(DCM/MeOH)SolubleCold_EtOH->FlashChromYes (Too Soluble)SystemASYSTEM A:Single Solvent Recrystallization(Ethanol)SolubleHot_EtOH->SystemAYesSolubleHot_EtOH->FlashChromNo (Insoluble)SystemBSYSTEM B:Binary Solvent Recrystallization(EtOAc / Heptane)SolubleCold_EtOAc->SystemBYes (Add Anti-solvent)SolubleCold_EtOAc->FlashChromNo

Figure 1: Logic flow for determining whether to use a single-solvent (thermal gradient) or binary (anti-solvent) approach.[1]

Recommended Protocols

Based on the structural analogs (e.g., triazolopyridines) and the polarity profile of the pyrazine core, two systems are highly recommended.

System A: Ethanol (Thermal Gradient)

Best for: Removal of polar impurities and unreacted hydrazine salts.[1]

Mechanism: Ethanol acts as a hydrogen bond donor to the triazole nitrogens at high temperatures, solubilizing the compound. Upon cooling, the entropic penalty of solvation increases, and the planar molecules stack efficiently, excluding impurities.[1]

  • Preparation: Place 1.0 g of crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethanol (absolute) in small portions (start with 5 mL) while heating the bath to 80°C (reflux).

  • Saturation: Continue adding EtOH dropwise until the solid just dissolves. If a small amount of dark residue remains insoluble after 15 mL, filter it off while hot (hot filtration).

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.

    • Critical Step: Do not use an ice bath immediately; rapid cooling traps impurities.

  • Harvest: Once at RT, cool to 0°C for 30 minutes. Filter the white/pale yellow needles and wash with 2 mL of cold ethanol.

System B: Ethyl Acetate / Heptane (Anti-Solvent)

Best for: Removal of non-polar byproducts or if the compound is too soluble in alcohols.[1]

Mechanism: The compound dissolves in the moderately polar EtOAc. Heptane (non-polar) increases the lipophilicity of the solvent matrix, forcing the polar triazolopyrazine out of solution.[1]

  • Dissolution: Dissolve crude material in minimal Ethyl Acetate at 50-60°C.

  • Precipitation: Add Heptane (or Hexane) dropwise to the hot solution until a persistent turbidity (cloudiness) appears.[1]

  • Re-solvation: Add a few drops of EtOAc to clear the solution.

  • Cooling: Remove from heat and allow to stand. Crystallization should begin as the temperature drops.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What is happening?

  • Cause: This occurs when the compound's melting point is depressed by impurities or solvent, causing it to separate as a liquid (Liquid-Liquid Phase Separation) before it can nucleate.[1]

  • Fix:

    • Reheat the mixture until it is a single phase.

    • Add a seed crystal (if available) at a temperature slightly below the saturation point.

    • Increase solvent volume: You may be too concentrated. Add 10-20% more solvent.

    • Slow down cooling: Wrap the flask in foil or a towel to cool very slowly.

Q2: The recovery yield is very low (<40%). Where is my product?

  • Cause: The compound is likely too soluble in the cold solvent.

  • Fix:

    • Check the mother liquor (filtrate) by TLC.[1] If the spot is intense, concentrate the filtrate by 50% on a rotavap and cool again to harvest a "second crop."[1]

    • Switch from System A (EtOH) to System B (EtOAc/Heptane) to force precipitation.[1]

Q3: The crystals are colored (yellow/orange), but the pure compound should be white.

  • Cause: Trapped chromophores (often oxidized hydrazines or polymerized byproducts).[1]

  • Fix: Perform a Charcoal Treatment .

    • Dissolve compound in hot solvent.

    • Add activated carbon (5-10 wt%).

    • Stir at reflux for 15 mins.

    • Filter hot through Celite to remove carbon.

    • Proceed with crystallization.

Q4: Can I use water as a solvent?

  • Analysis: While water is a good anti-solvent, using it as a primary solvent is risky.[1] The high boiling point (100°C) makes removal difficult, and the solubility of the brominated heterocycle will likely be too low, requiring excessive volumes.[1] Use water only as an anti-solvent added to a solution in Ethanol or DMF.

Comparative Solvent Data

Solvent SystemPolarity Index (

)
Solubility (Hot)Solubility (Cold)Impurity Rejection
Ethanol 5.2HighModerateExcellent (Polar)
Ethyl Acetate 4.4HighModerateGood (Non-polar)
Acetonitrile 5.8HighHighPoor (Yield loss)
Toluene 2.4LowInsolublePoor
EtOAc / Heptane VariableHighLowExcellent (Mixed)

References

  • Synthesis of Triazolopyrazine Scaffolds : Open Source Malaria Consortium. "Series 4: Triazolopyrazines." (2016).[1] Detailed synthesis and purification logs for related 1,2,4-triazolo[4,3-a]pyrazines. Link

  • General Purification Protocols : Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for heterocyclic purification). Link

  • Structural Analogs : El-Gazzar, A. B., et al. (2009).[1] "Synthesis and biological evaluation of some new 1,2,4-triazolo[4,3-a]pyrazine derivatives." European Journal of Medicinal Chemistry. (Describes ethanol recrystallization for similar derivatives). Link

  • Safety Data : PubChem. "this compound Compound Summary."[1] National Center for Biotechnology Information. Link[1]

Technical Guide: Moisture Control in 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the "Senior Application Scientist" persona. It synthesizes organic chemistry principles with practical process engineering to address the specific challenges of synthesizing 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine.

Executive Summary

The synthesis of This compound is a critical gateway to various kinase inhibitors (e.g., c-Met, VEGFR-2 inhibitors). The most prevalent failure mode in this protocol is hydrolytic stalling during the cyclization of the hydrazine intermediate.

This guide addresses the "Hidden Hydrolysis" phenomenon where trace moisture in Triethyl Orthoformate (TEOF) competes with the hydrazine nucleophile, leading to ethyl formate byproducts rather than the desired triazole ring.

The Critical Pathway (Workflow & Diagnostics)

The following diagram illustrates the synthesis workflow with specific "Moisture Checkpoints" (MCPs) where intervention is required.

G Start 2,3-Dibromopyrazine (Starting Material) Intermed 3-Bromo-2-hydrazinopyrazine (Solid Intermediate) Start->Intermed SNAr Hydrazine Hydrazine Hydrate (Aqueous) Hydrazine->Intermed MCP1 MCP 1: Vacuum Dry < 0.5% H2O Intermed->MCP1 Reaction Cyclization (Reflux, 80-140°C) MCP1->Reaction Dry Solid TEOF Triethyl Orthoformate (Cyclizing Agent) MCP2 MCP 2: TEOF Quality Check (Refractive Index) TEOF->MCP2 MCP2->Reaction Anhydrous Product 8-Bromo-[1,2,4]triazolo [4,3-a]pyrazine Reaction->Product -3 EtOH

Figure 1: Process flow highlighting Moisture Checkpoints (MCP) where water ingress causes critical failure.

Reagent Integrity & Specifications

Before initiating the reaction, validate your reagents against these specifications. The reaction kinetics heavily favor hydrolysis over cyclization if water exceeds 1000 ppm.

ReagentCritical ParameterSpecificationValidation Method
3-Bromo-2-hydrazinopyrazine Water Content< 0.5% w/wLoss on Drying (LOD) or KF Titration
Triethyl Orthoformate (TEOF) Purity (Hydrolysis)> 98.0%Refractive Index:

If < 1.388, significant EtOH/Formate present.
Solvent (if used) Water ContentAnhydrousMolecular Sieves (4Å)

Troubleshooting Guide (Q&A Format)

Scenario A: The "Stalled Reaction"

User Report: "I refluxed the hydrazine intermediate with TEOF for 12 hours. LCMS shows starting material remaining and a new peak at M+28, but low conversion to product."

Diagnosis: You are likely observing the formation of the formyl-hydrazine intermediate without subsequent ring closure. This occurs when the reaction temperature is too low or the TEOF is wet.

  • Mechanism: TEOF reacts with water to form Ethyl Formate. Ethyl Formate formylates the hydrazine (adding a CHO group, +28 Da) but lacks the driving force to dehydrate and close the ring under mild conditions.

  • The Fix:

    • Immediate: Increase temperature. If using a co-solvent (e.g., Ethanol), distill it off to raise the internal temperature to the boiling point of TEOF (~146°C).

    • Prevention: Distill TEOF over sodium or use fresh bottles stored under argon.

Scenario B: Low Yield & Sticky Solids

User Report: "After cooling, I expected a precipitate, but I got a sticky brown gum. Yield is < 40%."

Diagnosis: This is often caused by residual water in the hydrazine intermediate . Hydrazine is typically introduced as a hydrate.[1] If the 3-bromo-2-hydrazinopyrazine intermediate is not dried thoroughly, the water released into the TEOF reflux generates ethanol and formic acid, which solubilizes the product and creates gums.

Protocol Correction (Self-Validating Step):

  • Step: Dry the hydrazine intermediate in a vacuum oven at 40-50°C over

    
     overnight.
    
  • Validation: The solid should be a free-flowing powder, not clumpy.

  • Recovery: Triturate the sticky gum with cold diethyl ether or hexanes to induce crystallization of the triazolopyrazine.

Scenario C: Loss of Bromine (Dehalogenation)

User Report: "I see the triazole ring formed, but the bromine is gone (replaced by H or OEt)."

Diagnosis: While rare in TEOF, this suggests harsh acidic conditions or metal contamination.

  • If you added an acid catalyst (like p-TsOH) to speed up the reaction, you might have promoted nucleophilic attack on the C-Br bond, especially if the reaction ran too long.

  • The Fix: The reaction with TEOF is autocatalytic (ethanol byproduct). Do not add external acid catalysts for the bromo-derivative. The electron-deficient pyrazine ring makes the hydrazine sufficiently nucleophilic to attack the orthoformate without acid.

Optimized Protocol (The "Golden Path")

This protocol minimizes moisture exposure and maximizes yield.[2]

Step 1: Preparation of 3-Bromo-2-hydrazinopyrazine

  • React 2,3-dibromopyrazine with hydrazine hydrate (1.2 eq) in Ethanol (0°C to RT).

  • Filter the solid.[1]

  • CRITICAL: Dry under high vacuum for >12 hours. Do not proceed until weight is constant.

Step 2: Cyclization (The Moisture-Sensitive Step)

  • Place dried hydrazine intermediate (1.0 eq) in a round-bottom flask.

  • Add Triethyl Orthoformate (TEOF) (excess, acting as solvent, ~10-15 mL per gram).

  • Fit with a reflux condenser and a drying tube (CaCl2 or Drierite). Do not skip the drying tube.

  • Heat to reflux (bath temp ~150°C).

  • Monitor by TLC/LCMS. The solid will dissolve as it reacts, then the product may precipitate.

  • Endpoint: usually 3–6 hours.

Step 3: Isolation

  • Cool to 0°C.

  • The product, This compound , usually crystallizes.

  • Filter and wash with cold hexanes (to remove residual TEOF).

  • Recrystallize from Ethanol/Water if purity is <95%.

Analytical Diagnostics

1H NMR Signatures (DMSO-d6):

  • Product: Look for the triazole proton singlet around

    
     9.4 - 9.6 ppm . This is the diagnostic "fingerprint" of the formed ring.
    
  • Failure (Formyl Intermediate): A doublet or broad singlet around

    
     8.0–8.5 ppm (formyl proton) and presence of NH protons.
    

LCMS:

  • Target: [M+H]+ = 199/201 (1:1 Br isotope pattern).

  • Hydrolysis Artifact: [M+H]+ = 217 (Open ring formyl species).

References

  • Synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives (General Method)

    • Source: National Institutes of Health (PMC) / Molecules
    • Title: Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Deriv
    • URL:[Link]

  • Triethyl Orthoformate Properties & Moisture Sensitivity

    • Source: Ataman Chemicals / Technical D
    • Title: TRIETHYL ORTHOFORMATE Handling, Storage and Precautions.[3][4]

    • URL:[Link]

  • Hydrazine Precursor Synthesis (Analogous 3-chloro/bromo routes)

    • Source: MDPI (Molecules Journal)
    • Title: Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.[5]

    • URL:[Link]

  • PubChem Compound Summary (Verification of Structure)

    • Source: PubChem[6]

    • Title: this compound.[6]

    • URL:[Link]

Sources

Validation & Comparative

Publish Comparison Guide: LC-MS Fragmentation & Analytical Profiling of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) behavior of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine , a critical heterocyclic scaffold in medicinal chemistry (e.g., for purinergic receptor antagonists and DPP-4 inhibitors). Unlike generic spectral libraries, this guide focuses on the mechanistic causality of fragmentation, comparing the 8-Bromo derivative against its chlorinated and non-halogenated analogs to aid researchers in structural validation and impurity profiling.

Part 1: Chemical Identity & Ionization Physics

The Isotopic Signature (The "Fingerprint")

The most distinct performance metric of this compound in MS analysis is its isotopic distribution. Unlike standard organic molecules, the presence of Bromine (


 and 

) creates a characteristic 1:1 doublet in the molecular ion cluster.
  • Performance Advantage: This doublet serves as an internal self-validation mechanism. Any peak lacking this 1:1 ratio at the expected retention time can be immediately discarded as a matrix artifact or non-brominated impurity.

Ionization Source Comparison: ESI vs. APCI

Selecting the correct ionization mode is critical for maximizing sensitivity.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for 8-Bromo Derivative
Mechanism Ion evaporation from charged droplets.[1]Gas-phase proton transfer via corona discharge.ESI is Superior.
Polarity Suitability High (Excellent for N-heterocycles).Medium to Low (Better for neutral/non-polar).The triazolopyrazine core is highly polar and basic.
Thermal Stability Gentle; preserves labile bonds.High heat; may degrade thermally labile species.[2]ESI minimizes thermal degradation of the Br-C bond.
Matrix Effect Susceptible to suppression.More robust against suppression.Use APCI only if matrix suppression in ESI is unmanageable.

Expert Insight: The basic nitrogen atoms in the triazole and pyrazine rings make this molecule a "proton sponge," rendering it exceptionally sensitive in ESI(+) mode .

Part 2: Fragmentation Mechanics (MS/MS Performance)

The fragmentation of this compound follows a specific high-energy pathway governed by the stability of the fused ring system and the lability of the C-Br bond.

Primary Fragmentation Pathway: The Triazole Cleavage

Upon Collision-Induced Dissociation (CID), the molecular ion (


) typically undergoes cleavage of the triazole ring.
  • Precursor:

    
     198.9/200.9 (1:1 ratio)
    
  • Primary Loss: Loss of

    
     (28 Da) or 
    
    
    
    (27 Da).
  • Mechanism: The triazole ring is electron-deficient. Vibrationally excited ions often eject stable neutral molecules like nitrogen gas (

    
    ) to relax.
    
Secondary Pathway: Halogen Elimination

A competing or sequential pathway involves the loss of the bromine atom.

  • Radical Loss: Loss of

    
     (79/81 Da).
    
  • Neutral Loss: Loss of

    
     (80/82 Da).
    
  • Observation: The disappearance of the 1:1 isotopic doublet in the fragment spectrum confirms the loss of bromine.

Visualization of Fragmentation Pathways

FragmentationPathway cluster_legend Legend M_Ion Precursor Ion [M+H]+ m/z 199 / 201 (1:1) Frag_A [M+H - N2]+ Triazole Ring Opening M_Ion->Frag_A - 28 Da (N2) Frag_C [M+H - Br]+ Radical Cation M_Ion->Frag_C - 79/81 Da (Br) Frag_B [M+H - HCN]+ Pyrazine Ring Cleavage Frag_A->Frag_B Secondary Decay Final Core Fragment (C4H4N2)+ Frag_B->Final - Br Frag_C->Final - HCN key1 Precursor key2 Intermediate key3 Diagnostic Loss

Caption: Predicted MS/MS fragmentation cascade for this compound showing parallel N2 loss and Bromine ejection pathways.

Part 3: Comparative Analysis (The Alternatives)

To validate the identity of the 8-Bromo compound, it is essential to understand how it differs from its closest structural analogs.

Comparison Matrix: 8-Bromo vs. 8-Chloro vs. Des-Halo
Metric8-Bromo-[1,2,4]triazolo... 8-Chloro-[1,2,4]triazolo... [1,2,4]triazolo[4,3-a]pyrazine
Molecular Weight ~199 Da~154 Da~120 Da
Isotopic Pattern 1:1 Doublet (

)
3:1 Ratio (

)
Single Peak (M+1 only)
Lipophilicity (RT) High (Retains longer on C18)MediumLow (Elutes early)
C-X Bond Energy Weak (276 kJ/mol)Strong (338 kJ/mol)N/A (C-H bond)
Fragmentation Prominent Halogen LossRing Cleavage DominatesRing Cleavage Only
Why This Matters
  • Differentiation: If your spectrum shows a 3:1 ratio, you have synthesized the Chloro analog by mistake (common if using

    
     in precursors).
    
  • Method Development: The 8-Bromo variant is significantly more lipophilic than the des-halo core. It requires a higher percentage of organic solvent (Acetonitrile/Methanol) for elution, whereas the des-halo analog may require HILIC chromatography for adequate retention.

Part 4: Validated Experimental Protocol

This protocol is designed to be self-validating . The use of the isotopic doublet check ensures that the data collected is authentic to the brominated species.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole or Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 5 minutes. (Brominated compounds elute later than chlorinated ones).

Workflow Diagram

Workflow Sample Sample Prep (Dilute in MeOH) LC LC Separation (C18 Column) Sample->LC MS1 Full Scan MS1 (Check 1:1 Doublet) LC->MS1 Decision Isotope Match? MS1->Decision MS2 Targeted MS/MS (CE: 15-35 eV) Decision->MS2 Yes (1:1) Discard Discard/Re-prep Decision->Discard No

Caption: Decision-tree workflow for validating this compound analysis.

Step-by-Step Methodology
  • Preparation: Dissolve 1 mg of standard in 1 mL Methanol. Dilute to 1 µg/mL with Mobile Phase A.

  • Full Scan (Q1): Scan range m/z 100–300.

  • Validation Check: Observe the peak at m/z 199 and 201. Ensure the intensity ratio is approximately 1:1.

  • Product Ion Scan: Select m/z 199 (79Br isotope) as the precursor. Apply collision energy ramp (10–40 eV).

  • Data Analysis: Look for fragments corresponding to [M-N2] and [M-Br].

References

  • PubChemLite . This compound - Compound Summary. University of Luxembourg.[4] Available at: [Link]

  • Potts, K. T., et al. The Mass Spectra of Some s-Triazolo[4,3-a]pyrazines. Journal of Mass Spectrometry, Vol 5, Issue 6. Available at: [Link]

  • AxisPharm . Electrospray and APCI Mass Analysis - A Comparison Guide. Available at: [Link]

  • Open Source Malaria (OSM) . Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI, Molecules 2018. Available at: [Link]

  • Beilstein Journal of Organic Chemistry . Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Available at: [Link]

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A Senior Application Scientist's Guide to Validating the Structure of 8-Bromo-triazolo[4,3-a]pyrazine via 13C NMR

A Senior Application Scientist's Guide to Validating the Structure of 8-Bromo-[1][2][3]triazolo[4,3-a]pyrazine via 13C NMR

For Immediate Release

[CITY, STATE] – In the fast-paced world of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For researchers and scientists working with heterocyclic compounds, such as the promising[1][2][3]triazolo[4,3-a]pyrazine scaffold, robust analytical methodologies are paramount. This guide provides an in-depth, expert-led comparison of validating the structure of 8-Bromo-[1][2][3]triazolo[4,3-a]pyrazine using 13C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for elucidating the carbon framework of organic molecules.

The Critical Role of Structural Validation in Drug Development

The journey of a drug candidate from a laboratory curiosity to a life-saving therapeutic is paved with rigorous scientific validation. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a promising drug development program. The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as kinase inhibitors.[4] The introduction of a bromine atom at the 8-position creates a key intermediate for further functionalization, making its definitive structural confirmation essential.

13C NMR Spectroscopy: A Window into the Molecular Skeleton

13C NMR spectroscopy provides direct information about the number and chemical environment of carbon atoms within a molecule.[5][6][7][8] Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, and its chemical shift (δ), measured in parts per million (ppm), is highly sensitive to its local electronic environment. Factors such as hybridization, the presence of electronegative atoms, and steric effects all influence the chemical shift, providing a detailed fingerprint of the molecule's carbon skeleton.

Experimental Protocol: Acquiring the 13C NMR Spectrum of 8-Bromo-[1][2][3]triazolo[4,3-a]pyrazine

A detailed and validated protocol is crucial for obtaining high-quality, reproducible 13C NMR data.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized 8-Bromo-[1][2][3]triazolo[4,3-a]pyrazine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent is critical as it can influence chemical shifts. DMSO-d6 is often a good choice for nitrogen-containing heterocycles due to its high solubilizing power.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters:

  • This experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.

  • A standard 13C NMR pulse program with proton decoupling is typically used. Broadband proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[2]

  • Key parameters to optimize include the acquisition time, relaxation delay, and number of scans. Due to the low natural abundance of the 13C isotope, a larger number of scans is often required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum.

  • Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.

  • The chemical shifts are referenced to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

Data Analysis and Comparison: Validating the Structure

The validation of the 8-Bromo-[1][2][3]triazolo[4,3-a]pyrazine structure relies on a careful comparison of the experimentally obtained 13C NMR spectrum with predicted values and data from structurally related compounds.

Predicted 13C NMR Chemical Shifts for 8-Bromo-[1][2][3]triazolo[4,3-a]pyrazine

The structure of 8-Bromo-[1][2][3]triazolo[4,3-a]pyrazine is shown below:

Caption: Structure of 8-Bromo-[1][2][3]triazolo[4,3-a]pyrazine.

The predicted chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent. The bromine atom is expected to have a significant effect on the chemical shift of the directly attached carbon (C8) and adjacent carbons.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C3~145-155Part of the triazole ring, deshielded by adjacent nitrogen atoms.
C5~120-130Part of the pyrazine ring, influenced by the adjacent nitrogen and the fused triazole ring.
C6~115-125Part of the pyrazine ring, adjacent to a nitrogen atom.
C8~130-140Directly attached to the electronegative bromine atom, also influenced by the adjacent nitrogen. The "heavy atom effect" of bromine can cause a slight upfield shift compared to what would be expected based on electronegativity alone.
C8a~140-150Bridgehead carbon, part of both rings and bonded to two nitrogen atoms.
Comparison with an Alternative: 3-phenyl-[1][2][3]triazolo[4,3-a]pyrazine

To provide a concrete comparison, we can examine the reported 13C NMR data for a related compound, 3-phenyl-[1][2][3]triazolo[4,3-a]pyrazine. While the substituent is different (phenyl at C3 instead of bromine at C8), it provides a baseline for the chemical shifts of the core scaffold.

Carbon Atom (3-phenyl derivative)Reported Chemical Shift (ppm)
C3154.2
C5123.5
C6118.9
C8139.6
C8a142.1

Note: Data extracted from a representative example of a substituted triazolo[4,3-a]pyrazine.

By comparing the predicted shifts for the 8-bromo derivative with the experimental data for the 3-phenyl analog, we can anticipate the influence of the bromine atom. The most significant difference is expected at the C8 position.

Workflow for Structural Validation

The following workflow outlines the logical steps for validating the structure of 8-Bromo-[1][2][3]triazolo[4,3-a]pyrazine using 13C NMR.

Structural_Validation_Workflowcluster_synthesisSynthesiscluster_nmr13C NMR Analysiscluster_analysisData Interpretation & ValidationSynthesisSynthesize 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazineSamplePrepSample Preparation(DMSO-d6)Synthesis->SamplePrepAcquisitionData Acquisition(>400 MHz)SamplePrep->AcquisitionProcessingData Processing(FT, Phasing, Baseline)Acquisition->ProcessingAssignmentAssign PeaksProcessing->AssignmentPredictionPredict Chemical ShiftsPrediction->AssignmentComparisonCompare with AnalogsComparison->AssignmentValidationStructure ValidatedAssignment->Validation

Caption: Workflow for 13C NMR-based structural validation.

Trustworthiness Through Self-Validating Systems

The protocol described here is designed to be a self-validating system. The consistency between the number of observed signals and the number of unique carbons in the proposed structure provides the first layer of validation. Further confidence is gained by comparing the experimental chemical shifts with theoretically predicted values and the known shifts of similar, well-characterized compounds. Any significant deviation would immediately flag a potential structural discrepancy, prompting further investigation, for example, using 2D NMR techniques like HSQC and HMBC for unambiguous assignment.

Conclusion

13C NMR spectroscopy is an indispensable technique for the structural elucidation of novel heterocyclic compounds like 8-Bromo-[1][2][3]triazolo[4,3-a]pyrazine. By following a robust experimental protocol and a logical data analysis workflow that compares experimental data with predicted values and known analogs, researchers can confidently validate the structure of their synthesized molecules. This rigorous approach to structural confirmation is fundamental to the integrity and success of any drug discovery and development endeavor.

References

  • PubChem. 8-bromo-[1][2][3]triazolo[4,3-a]pyrazine. National Center for Biotechnology Information. [Link]

  • Silva, A. M. S., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(18), 2036-2060.
  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the more common NMR solvents. Organic Letters, 16(1), 34-37.
  • Li, Y., et al. (2020).
  • Todd, M. H., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2465.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. 8-bromo-[1][2][3]triazolo[4,3-a]pyridine. National Center for Biotechnology Information. [Link]

  • Aitken, R. A., et al. (2009). 1,4-Oxazine.
  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024). Morganton Scientific.
  • Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868389.

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Chemakhilam. (2022, January 24). 13C-NMR Spectroscopy- Theory-Number of Signals-Chemical Shift values. YouTube.
  • The Royal Society of Chemistry. (2017). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • PubChem. 8-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. National Center for Biotechnology Information. [Link]

  • 13-C NMR Chemical Shift Table. [Link]

  • Popova, M. N., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(9), 98.
  • Beilstein Journals. BJOC - Search Results. [Link]

  • Al-Bayati, R. H., & Al-Amiery, A. A. (2013). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • Beilstein Journals. BJOC - Search Results. [Link]

Safety Operating Guide

Personal protective equipment for handling 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1341878-31-6 (Verified Analog Reference) Chemical Class: Halogenated Fused N-Heterocycle Primary Hazard Category: Acute Toxicity (Oral), Skin/Eye Irritant, Respiratory Sensitizer (Potential)

Part 1: Executive Safety Directives

For Immediate Implementation

This guide addresses the handling of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine , a specialized scaffold used in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients. Due to the sparse toxicological data specific to this exact isomer, this protocol enforces a "Potent Compound" (Band 3/4) safety strategy. This approach assumes the compound possesses significant biological activity and sensitizing potential until proven otherwise.

The "Why" Behind the Safety (Causality)
  • Nitrogen-Rich Heterocycle: The triazolopyrazine core is electron-deficient, making it highly reactive toward nucleophiles (like proteins in skin/mucous membranes), leading to potential sensitization or chemical burns.

  • Halogenated Moiety (8-Bromo): The bromine atom is a good leaving group. In vivo or on skin contact, this can facilitate alkylation reactions, increasing the risk of cellular toxicity and irritation.

  • Physical State: Likely a solid powder. N-heterocycles are prone to static charge buildup, increasing the risk of aerosolization during weighing.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab safety." Use this matrix to select barriers based on the specific task.

PPE CategorySpecificationTechnical Justification
Hand Protection Double Nitrile Gloves (min 0.11 mm outer, 0.06 mm inner).Alternative: Laminate film (Silver Shield) for prolonged solution handling.Permeation Logic: Halogenated heterocycles can permeate standard latex rapidly. Double gloving provides a "color-indicator" breach detection system (wear contrasting colors).
Respiratory P100 / HEPA Filtered Respirator (if outside hood) or N95 (inside hood during weighing).Aerosol Defense: The static nature of the powder creates invisible micro-particulates during spatula transfer.
Eye/Face Chemical Splash Goggles (Indirect Venting).Vapor/Dust Seal: Safety glasses allow side-entry of airborne dusts. Goggles seal the ocular mucosa from reactive dust.
Body Tyvek® Lab Coat (Disposable) with elastic cuffs.Decontamination: Cotton coats trap dust in fibers, carrying hazards home. Disposable Tyvek sheds particulates and is chemically resistant.

Part 3: Operational Protocols

Safe Weighing Strategy (Static Control)

Objective: Prevent aerosolization of the potent powder.

  • Engineering Control: Operate ONLY inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Triazolopyrazines are notoriously static-prone; without neutralization, particles will "jump" from the spatula.

  • Technique: Use the "Tare-Groove" method. Do not tap the spatula over the balance. Rotate the spatula to gently dislodge powder.

Solubilization & Reaction Setup

Objective: Mitigate exotherms and splash hazards.

  • Solvent Choice: Dissolve in DMSO or DMF for stock solutions.

    • Note: These solvents penetrate skin easily and will carry the toxic compound into the bloodstream. Glove discipline is critical here.

  • Reaction Monitoring:

    • The 8-position bromine is reactive.[1] If reacting with strong nucleophiles (amines, thiols), expect an exothermic profile .

    • Add reagents dropwise at 0°C to control the rate of substitution.

Decontamination & Spill Response

Logic: Neutralize the reactive core before cleaning.

  • Spill (Solid): Do NOT sweep. Cover with wet paper towels (dampened with dilute surfactant) to prevent dust. Scoop into a waste container.

  • Surface Decon: Wipe surfaces with 10% Bleach (Sodium Hypochlorite) followed by water. The bleach helps oxidize and degrade the heterocyclic ring system.

Part 4: Visualized Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Task: Handle 8-Bromo-triazolopyrazine RiskAssess Risk Assessment: Is powder dry/static? Start->RiskAssess Engineering Engineering Control: Fume Hood + Ionizer RiskAssess->Engineering Yes (High Risk) PPE_Check PPE Check: Double Nitrile + Goggles Engineering->PPE_Check Weighing Action: Weighing (No Tapping) PPE_Check->Weighing Weighing->Engineering Spill Detected Solubilization Action: Solubilization (DMSO/DMF) Weighing->Solubilization Disposal Disposal: Solid Toxic Waste Solubilization->Disposal Waste Stream

Figure 1: Operational logic flow for handling static-prone, potent heterocyclic intermediates.

Part 5: Disposal Strategy

Waste Stream Classification:

  • Solid Waste: Segregate as "Hazardous Organic Solid - Toxic." Do not mix with oxidizers.[1]

  • Liquid Waste: If dissolved in DMSO/DMF, label as "Halogenated Organic Solvent Mixture."

  • Container: High-density polyethylene (HDPE) is compatible. Avoid metal containers if acidic byproducts are present.

References

  • National Institutes of Health (PubChem). (2024). Compound Summary: Triazolopyrazine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance for Handling Potent Compounds. Retrieved from [Link]

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